Elexacaftor-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34F3N7O4S |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[3-methyl-1-(trideuterio(113C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7+1D3 |
InChI Key |
MVRHVFSOIWFBTE-CVLFKKMSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
what is the molecular formula of Elexacaftor-13C,d3
This document provides a detailed overview of the isotopically labeled compound Elexacaftor-¹³C,d₃, intended for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
Elexacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] The isotopically labeled version, Elexacaftor-¹³C,d₃, incorporates stable isotopes of carbon and hydrogen, which is a common practice for use as an internal standard in quantitative bioanalytical assays.
The molecular formula for unlabeled Elexacaftor is C₂₆H₃₄F₃N₇O₄S.[1][2][4] The isotopic labeling introduces specific changes:
-
¹³C: One Carbon-12 atom is replaced by a heavy Carbon-13 atom.
-
d₃: Three Hydrogen atoms are replaced by three Deuterium atoms.
This results in the molecular formula for Elexacaftor-¹³C,d₃ being C₂₅¹³CH₃₁D₃F₃N₇O₄S .[5][6]
Quantitative Data Summary
The incorporation of stable isotopes alters the molecular weight of the compound. The table below summarizes the key quantitative data for both the labeled and unlabeled forms of Elexacaftor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Elexacaftor | C₂₆H₃₄F₃N₇O₄S | 597.66[4] |
| Elexacaftor-d₃ | C₂₆H₃₁D₃F₃N₇O₄S | 600.67[7][8] |
| Elexacaftor-¹³C,d₃ | C₂₅¹³CH₃₁D₃F₃N₇O₄S | 601.67[5][6] |
Experimental Application: Bioanalytical Assays
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Elexacaftor-¹³C,d₃ is primarily designed for use as an internal standard (IS) in LC-MS/MS methods to quantify Elexacaftor in biological matrices such as plasma or serum. The stable isotopes give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for precise differentiation and quantification.
Protocol Outline:
-
Sample Preparation: A known concentration of Elexacaftor-¹³C,d₃ (internal standard) is spiked into the biological samples (plasma, etc.) containing the unknown amount of Elexacaftor (analyte). This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate Elexacaftor and its IS from other matrix components. A gradient elution with solvents like acetonitrile and water (often containing formic acid) is employed.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
-
Analyte (Elexacaftor): A specific m/z transition is selected.
-
Internal Standard (Elexacaftor-¹³C,d₃): A corresponding, heavier m/z transition is selected.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Elexacaftor in the original sample by interpolating from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.
Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical assay using an isotopically labeled internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. elexacaftor [drugcentral.org]
- 5. Elexacaftor-13C-d3 | Axios Research [axios-research.com]
- 6. [13C,2H3]-Elexacaftor | 2216712-66-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elexacaftor-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
Elexacaftor-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Elexacaftor-13C,d3, an isotopically labeled form of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and analysis.
Core Compound Properties
This compound is a stable isotope-labeled version of Elexacaftor, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Elexacaftor concentrations in biological matrices.
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | [1][2] |
| Molecular Weight | 601.67 g/mol | [1][2] |
| IUPAC Name | N-[3-methyl-1-(trideuterio(1¹³C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | [3] |
| Synonyms | Elexacaftor-13C-d3, VX-445-13C,d3 | [2][4] |
| Isotopic Enrichment | Minimum 99% ¹³C, 98% ²H | [2] |
| Physical Appearance | White to off-white solid | [5] |
Mechanism of Action: CFTR Correction
Elexacaftor is a CFTR corrector that functions by binding to the CFTR protein, facilitating its proper folding and trafficking to the cell surface.[6][7] In many individuals with cystic fibrosis, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell membrane to function as a chloride channel. Elexacaftor, often in combination with another corrector, Tezacaftor, and a potentiator, Ivacaftor, helps to increase the quantity of functional CFTR protein at the cell surface.[6][8][9]
Elexacaftor's role in correcting CFTR protein folding and trafficking.
Experimental Protocols
Synthesis of this compound
The synthesis of Elexacaftor has been described through convergent approaches, involving the sequential coupling of three key fragments to a central dichloronicotinic acid core.[9] For the synthesis of this compound, isotopically labeled starting materials are incorporated into this synthetic scheme. Specifically, a pyrazole fragment is synthesized incorporating a ¹³C-labeled and deuterated methyl group. This labeled fragment is then carried through the subsequent coupling reactions to yield the final this compound molecule. While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic strategy follows established organic chemistry principles.[9]
Bioanalytical Method for Quantification of Elexacaftor
A common and robust method for the quantification of Elexacaftor in biological samples (e.g., plasma) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in this assay.
1. Sample Preparation:
-
A small aliquot of the biological sample (e.g., 50 µL of plasma) is used.[10]
-
This compound (internal standard) is added to the sample.
-
Proteins are precipitated and the drug is extracted using an organic solvent, such as methanol.[1][11]
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate Elexacaftor and its internal standard from other matrix components.[10] A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.[5]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Elexacaftor and this compound.[10] This provides high selectivity and sensitivity for quantification.
3. Data Analysis:
-
The peak area ratio of Elexacaftor to this compound is calculated.
-
A calibration curve is constructed using known concentrations of Elexacaftor and a fixed concentration of the internal standard.
-
The concentration of Elexacaftor in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.
Workflow for the bioanalysis of Elexacaftor using LC-MS/MS.
In Vitro Assay for CFTR Corrector Activity
The functional activity of Elexacaftor as a CFTR corrector can be assessed using a Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids.[8]
1. Organoid Culture:
-
Intestinal organoids are cultured from patient-derived rectal biopsies.[4]
-
Organoids are seeded in a 96-well plate.
2. Compound Treatment:
-
Organoids are treated with Elexacaftor (and Tezacaftor, if assessing the combination) and incubated, typically overnight, to allow for CFTR correction.[8]
3. CFTR Function Measurement:
-
The organoids are then stimulated with forskolin, an activator of CFTR.
-
In the presence of functional CFTR channels, forskolin stimulation leads to fluid secretion into the organoid lumen, causing them to swell.
-
The degree of swelling is quantified by imaging the organoids over time. The change in organoid area is a measure of CFTR function.[4]
4. Data Interpretation:
-
An increase in forskolin-induced swelling in Elexacaftor-treated organoids compared to untreated controls indicates successful correction of CFTR function.
This in-depth technical guide provides foundational knowledge for the use of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. trikaftahcp.com [trikaftahcp.com]
- 7. ClinPGx [clinpgx.org]
- 8. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]
- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Elexacaftor-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Elexacaftor-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolism studies of Elexacaftor. The synthesis is presented as a multi-step process culminating in the highly pure, labeled compound. This document outlines detailed, reconstructed experimental protocols, quantitative data, and visual workflows to aid researchers in the preparation and quality control of this important analytical standard.
Introduction
Elexacaftor ((R)-N-(1,3-dimethyl-1H-pyrazol-5-ylsulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-((2S,4R)-2,4-dimethylpyrrolidin-1-yl)nicotinamide) is a key component of the triple-combination therapy Trikafta®, used for the treatment of cystic fibrosis. Stable isotope-labeled analogues of Elexacaftor, such as this compound, are indispensable for sensitive and accurate bioanalytical quantification by mass spectrometry. The strategic placement of a carbon-13 atom and three deuterium atoms on the N-methyl group of the pyrazole sulfonamide moiety provides a distinct mass shift with minimal impact on the molecule's physicochemical properties.
This guide details a likely synthetic pathway for this compound, starting from the preparation of the labeled pyrazole sulfonamide intermediate and its subsequent coupling to the core structure of Elexacaftor. Purification and characterization methods are also described to ensure the final product meets the high-purity standards required for its intended use.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S |
| Molecular Weight | 601.67 g/mol |
| Unlabeled Molecular Weight | 597.66 g/mol |
| Isotopic Enrichment (min) | >99% ¹³C, >98% ²H |
| Appearance | White to off-white solid |
Table 2: Proposed Yields for Key Synthetic Steps
| Step | Intermediate/Product | Plausible Yield (%) |
| 1. Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole | Labeled Pyrazole | 85-95 |
| 2. Sulfonylation of Labeled Pyrazole | 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride | 70-80 |
| 3. Amination of Labeled Pyrazole Sulfonyl Chloride | 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide | 80-90 |
| 4. Coupling with Elexacaftor Core | Penultimate Intermediate | 75-85 |
| 5. Final Amidation with Chiral Pyrrolidine | This compound (crude) | 85-95 |
| 6. Purification by Preparative HPLC | This compound (pure) | >99% Purity |
Experimental Protocols
The following are detailed, reconstructed experimental protocols for the synthesis and purification of this compound.
Part 1: Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide
1.1 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add Iodomethane-13C,d3 (¹³CD₃I) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole. The product can be used in the next step without further purification if of sufficient purity.
1.2 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride
-
In a fume hood, cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.
-
Slowly add 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole (1.0 eq) dropwise to the cold chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.
-
Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
Extract the resulting aqueous mixture with a chlorinated solvent such as dichloromethane.
-
Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
1.3 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide
-
Dissolve the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of aqueous ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide. Purify the crude product by recrystallization or column chromatography.
Part 2: Final Assembly of this compound
2.1 Coupling of the Labeled Sulfonamide with the Elexacaftor Core
-
The synthesis of the carboxylic acid core of Elexacaftor, 6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-chloronicotinic acid, can be achieved through established literature procedures.
-
To a solution of the carboxylic acid core (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add the 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.2 Final Amidation with (2S,4R)-2,4-dimethylpyrrolidine
-
Dissolve the purified penultimate intermediate (1.0 eq) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Add (2S,4R)-2,4-dimethylpyrrolidine (hydrochloride or free base with an added non-nucleophilic base, 2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layers extensively with water and brine to remove the high-boiling point solvent.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
Part 3: Purification of this compound
3.1 Preparative High-Performance Liquid Chromatography (HPLC)
-
The crude this compound is best purified by preparative reverse-phase HPLC to achieve >99% purity.
-
Column: A suitable C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC analysis of the crude material.
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Collect fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final this compound as a pure solid.
3.2 Characterization
-
Mass Spectrometry: Confirm the molecular weight of the final product by high-resolution mass spectrometry (HRMS) to verify the incorporation of the isotopic labels. The expected [M+H]⁺ ion would be at m/z 602.67.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the structure of Elexacaftor, with the notable absence of the N-methyl singlet from the pyrazole sulfonamide moiety.
-
¹³C NMR: The spectrum will show a signal for the ¹³C-labeled methyl carbon.
-
-
HPLC Purity: Determine the final purity of the compound using an analytical HPLC method, which should be >99%.
Visualizations
Synthetic Pathway of this compound
Caption: Proposed synthetic pathway for this compound.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
Conclusion
This technical guide provides a detailed and plausible framework for the synthesis and purification of this compound. By leveraging known synthetic transformations for the unlabeled parent compound and incorporating a commercially available isotopically labeled starting material, a robust pathway for obtaining this critical analytical standard is outlined. The provided experimental protocols, quantitative data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, enabling the reliable in-house preparation of this compound for their research needs. The purification and rigorous analytical characterization steps are essential to ensure the final compound's identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard in regulated bioanalytical assays.
Elexacaftor-13C,d3 supplier and certificate of analysis
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Elexacaftor-13C,d3, including a list of suppliers, a representative certificate of analysis, a detailed experimental protocol for its application, and an overview of its mechanism of action within the CFTR signaling pathway.
Introduction
Elexacaftor is a cornerstone of modern cystic fibrosis treatment, functioning as a cystic fibrosis transmembrane conductance regulator (CFTR) protein corrector. When used in combination with other modulators like Tezacaftor and Ivacaftor, it significantly improves the processing and function of the defective CFTR protein, particularly in patients with the F508del mutation. The isotopically labeled version, this compound, is a critical tool for researchers, primarily serving as an internal standard for highly accurate and sensitive quantification in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide offers a technical overview for the effective utilization of this compound in a research setting.
This compound Suppliers
Several specialized chemical suppliers offer this compound for research purposes. These suppliers typically provide the compound with high chemical and isotopic purity, accompanied by a certificate of analysis.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Name | Additional Information |
| MedChemExpress | This compound | Labeled version of Elexacaftor (HY-111772) for research use.[1] |
| Axios Research | Elexacaftor-13C-d3 | Catalogue #: AR-E09532.[2] |
| Shimadzu Chemistry & Diagnostics | [13C,2H3]-Elexacaftor | Product number: C9666.[3] |
| LGC Standards | Elexacaftor-D3 | Note: This is the deuterium-labeled version, not the dual-labeled compound.[4] |
| Simson Pharma Limited | Elexacaftor-D3 | Note: This is the deuterium-labeled version, not the dual-labeled compound.[5] |
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for this compound provides critical data on its identity and quality. While a batch-specific CoA should be obtained from the supplier, the following table summarizes typical specifications based on available data.
Table 2: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Identity | ||
| Product Name | This compound | - |
| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | Mass Spectrometry |
| Molecular Weight | 601.67 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥ 98.0% | HPLC |
| Isotopic Enrichment | ≥ 99% ¹³C, ≥ 98% D | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | - |
| Storage | ||
| Recommended Storage | -20°C | - |
Experimental Protocol: Quantification of Elexacaftor in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Elexacaftor in human plasma, a common application in pharmacokinetic studies. This compound is used as an internal standard to ensure accuracy by correcting for variations during sample preparation and analysis.[6][7][8]
Materials and Reagents
-
Elexacaftor (unlabeled analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (LC-MS grade)
Preparation of Stock and Working Solutions
-
Elexacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Elexacaftor in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Elexacaftor stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards to room temperature.
-
To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Elexacaftor from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Elexacaftor: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on fragmentation)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on fragmentation)
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Elexacaftor to this compound against the concentration of the calibration standards.
-
Determine the concentration of Elexacaftor in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of Elexacaftor in plasma.
Mechanism of Action and Signaling Pathway
Elexacaftor is a CFTR protein "corrector". In many individuals with cystic fibrosis, particularly those with the F508del mutation, the CFTR protein is misfolded within the cell and is subsequently targeted for degradation by the cellular quality control machinery in the endoplasmic reticulum (ER).[9][10] This prevents the protein from reaching the cell surface where it would normally function as a chloride ion channel.[11]
Elexacaftor, along with another corrector, Tezacaftor, works to facilitate the proper folding and processing of the mutant CFTR protein.[12][13][14] This allows the corrected CFTR protein to traffic through the Golgi apparatus and be inserted into the cell membrane.[11][15] Once at the cell surface, a "potentiator" drug like Ivacaftor can enhance the channel's opening probability, further increasing chloride ion transport.[12][14] The combined action of these drugs leads to an increased quantity and function of CFTR protein at the cell surface.[12][16]
Caption: Elexacaftor corrects CFTR protein folding and trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elexacaftor-13C-d3 | Axios Research [axios-research.com]
- 3. [13C,2H3]-Elexacaftor | 2216712-66-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 4. Elexacaftor-D3 | CAS | LGC Standards [lgcstandards.com]
- 5. Elexacaftor-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hopkinscf.org [hopkinscf.org]
- 12. trikaftahcp.com [trikaftahcp.com]
- 13. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 14. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Mechanism of Action of Elexacaftor as a CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular mechanisms underpinning the action of Elexacaftor (VX-445), a key component of the highly effective triple-combination therapy for cystic fibrosis (CF). We will explore its role as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, its synergistic relationship with other modulators, and the experimental methodologies used to elucidate its function.
Introduction: The Challenge of F508del-CFTR
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid homeostasis across epithelial surfaces.[1][2] The most common mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[1][3] This class II mutation leads to misfolding of the CFTR protein, preventing its proper trafficking from the endoplasmic reticulum (ER) to the cell surface.[4][5] The misfolded protein is recognized by cellular quality control systems and targeted for premature degradation.[3]
CFTR modulators are small molecules designed to rescue the function of this defective protein. They are broadly categorized as:
-
Correctors: Molecules that aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane.[3][6]
-
Potentiators: Molecules that enhance the channel's opening probability (gating) once it is at the cell surface.[4][6]
Elexacaftor is a next-generation CFTR corrector that has demonstrated significant efficacy, particularly when used in combination with other modulators.[7]
Elexacaftor's Core Mechanism: A Dual-Function Corrector
Elexacaftor acts as a pharmacological chaperone to stabilize the F508del-CFTR protein, facilitating its correct folding and subsequent trafficking to the plasma membrane.[3][8] Unlike earlier correctors, Elexacaftor has a distinct mechanism of action and binding site, which contributes to its potent and synergistic effects.[4][8]
Allosteric Stabilization and Binding Site
Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the molecular interactions between Elexacaftor and the CFTR protein. These studies show that Elexacaftor binds to a distinct site on the CFTR protein, separate from other correctors like Tezacaftor.[1]
-
Binding Pocket: Elexacaftor binds at an interface formed by transmembrane helices (TMs) 2, 10, and 11, and the N-terminal lasso motif.[8] This binding allosterically stabilizes the first nucleotide-binding domain (NBD1), a key region where the F508del mutation exerts its destabilizing effect.[1][9]
-
Interdomain Assembly: The F508del mutation disrupts the proper assembly between different domains of the CFTR protein. Elexacaftor helps to rectify these interdomain assembly defects.[1] When used alone, it partially corrects these defects, but when combined with a type I corrector like Tezacaftor, it leads to a more complete structural rescue.[1]
Recent research also suggests that Elexacaftor's corrective action is particularly focused on improving the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.[5][10]
Synergistic Action with Tezacaftor and Ivacaftor
The true power of Elexacaftor is realized in the triple-combination therapy known as Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[2] This combination leverages the distinct mechanisms of two correctors and one potentiator.[4]
-
Elexacaftor (Type III Corrector): As described above, binds to the TM2/10/11/lasso motif interface to allosterically stabilize NBD1.[8]
-
Tezacaftor (Type I Corrector): Binds to a different site, within the first transmembrane domain (TMD1), stabilizing the interface between NBD1 and TMD1.[8]
-
Ivacaftor (Potentiator): Once the corrected F508del-CFTR channel is on the cell surface, Ivacaftor binds to a cleft formed by TM helices 4, 5, and 8, increasing the channel's open probability and thus enhancing chloride ion transport.[1][4]
The two correctors, Elexacaftor and Tezacaftor, act synergistically to rescue the misfolded protein, leading to a greater quantity of CFTR at the cell surface than either corrector could achieve alone.[9][11] Viewed from outside the cell, the three modulators form a "triangular belt" around the transmembrane domains.[1]
Interestingly, some studies suggest that Elexacaftor also possesses a potentiator function, acting synergistically with Ivacaftor to increase channel gating.[9][12]
dot
Caption: Synergistic rescue of F508del-CFTR by the triple combination therapy.
Quantitative Data on Elexacaftor's Efficacy
The efficacy of Elexacaftor, primarily as part of the triple therapy, has been quantified using various assays. These studies demonstrate a significant restoration of CFTR function.
| Parameter | Patient Population | Result | Assay Type | Reference |
| CFTR Function | F508del/Minimal Function | Improvement to 46.5% of normal | Nasal Potential Difference | [13] |
| CFTR Function | F508del/Minimal Function | Improvement to 41.8% of normal | Intestinal Current Measurement | [13] |
| CFTR Function | F508del Homozygous | Improvement to 47.4% of normal | Nasal Potential Difference | [13] |
| CFTR Function | F508del Homozygous | Improvement to 45.9% of normal | Intestinal Current Measurement | [13] |
| Sweat Chloride | F508del/Minimal Function | Reduction of 48.5 mmol/L | Sweat Chloride Concentration | [13] |
| N1303K-CFTR Function | In Vitro (HEK293 cells) | Increased to ~40% of wild-type | Whole-cell Patch Clamp | [14] |
| CFTR Protein Levels | F508del Homozygous | >2-fold increase from baseline | Western Blot (Rectal Biopsies) | [15] |
| CFTR Expression | In Vitro (MDMs) | Increase from 45.7% to 62.1% | Flow Cytometry | [16] |
Key Experimental Methodologies
The mechanism and efficacy of Elexacaftor have been characterized through a suite of sophisticated experimental techniques.
Biochemical Assays
-
Western Blotting: This technique is crucial for assessing CFTR protein maturation. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi to the cell surface.[17] An effective corrector like Elexacaftor causes a significant increase in the intensity of Band C relative to Band B, indicating successful protein trafficking.[14][15]
dot
Caption: Workflow for Western Blot analysis of CFTR protein maturation.
Electrophysiological Assays
-
Ussing Chamber: This is considered a gold standard for measuring ion transport across a polarized epithelial monolayer (e.g., primary human bronchial epithelial cells).[6][18] The cells are mounted between two chambers, and the short-circuit current (Isc) required to nullify the spontaneous transepithelial voltage is measured.[19][20] An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc after treatment with Elexacaftor demonstrates restored chloride secretion.[21][22]
-
Patch-Clamp: This technique allows for the measurement of ion flow through single CFTR channels on the cell membrane.[17] Whole-cell patch-clamp recordings can quantify the total CFTR-mediated current in a single cell, providing a direct measure of functional rescue at the plasma membrane.[14][16] It is invaluable for studying both corrector and potentiator effects.[23]
Structural Biology
-
Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique has provided high-resolution 3D structures of the CFTR protein, both alone and in complex with modulators like Elexacaftor, Tezacaftor, and Ivacaftor.[1][24] Cryo-EM was essential for precisely identifying the binding sites of these drugs and for visualizing the structural corrections they induce in the F508del-CFTR protein.[1]
Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This method is used to confirm direct binding of a drug to its target protein within intact cells.[25][26] The principle is that a protein becomes more thermally stable when its ligand is bound.[27] In CETSA, cells are treated with the drug, heated, and the amount of soluble (non-denatured) target protein is quantified.[28] Increased thermal stability of CFTR in the presence of Elexacaftor would provide direct evidence of target engagement in a cellular environment.
Conclusion
Elexacaftor is a highly effective CFTR corrector that functions by binding to a unique allosteric site on the F508del-CFTR protein. This binding stabilizes the protein, corrects interdomain assembly defects, and facilitates its trafficking to the cell surface. Its true clinical power is unlocked through its synergistic action with the corrector Tezacaftor and the potentiator Ivacaftor, a combination that has revolutionized the treatment of cystic fibrosis for patients with at least one F508del mutation. The elucidation of this mechanism has been a triumph of multidisciplinary research, employing advanced biochemical, electrophysiological, and structural biology techniques.
References
- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 3. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. cff.org [cff.org]
- 18. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 20. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. physiologicinstruments.com [physiologicinstruments.com]
- 23. Making sure you're not a bot! [nanion.de]
- 24. real.mtak.hu [real.mtak.hu]
- 25. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Pivotal Role of Isotopic Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling has emerged as an indispensable tool in the field of drug development, providing unparalleled precision and insight into the pharmacokinetic properties of new chemical entities. By strategically replacing one or more atoms in a drug molecule with their corresponding isotopes, researchers can trace the journey of a drug through a biological system with remarkable accuracy. This technical guide delves into the core principles, experimental methodologies, and profound impact of isotopic labeling on pharmacokinetic research, offering a comprehensive resource for professionals in the pharmaceutical sciences.
Introduction to Isotopic Labeling in Pharmacokinetics
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1] A thorough understanding of a drug's ADME profile is paramount for determining its safety and efficacy. Isotopic labeling, a technique where an atom with a different number of neutrons from the most common form of that element is incorporated into a molecule, allows for the precise tracking of a drug and its metabolites.[1]
There are two primary types of isotopes used in these studies:
-
Stable Isotopes: These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), do not emit radiation and are differentiated based on their mass.[2] They are considered safe for use in human studies and are the preferred choice for many pharmacokinetic applications.[2]
-
Radioactive Isotopes (Radiotracers): Isotopes like carbon-14 (¹⁴C) and tritium (³H) undergo radioactive decay, emitting radiation that can be detected and quantified.[3] While they offer high sensitivity, their use in humans is carefully regulated due to the associated radioactivity.[3]
The choice between a stable or radioactive isotope depends on the specific objectives of the study, the analytical techniques available, and regulatory considerations.
Core Applications in Pharmacokinetic Studies
Isotopic labeling is instrumental across the entire spectrum of ADME studies:
-
Absorption and Bioavailability: By administering an isotopically labeled version of a drug intravenously (IV) and an unlabeled version orally, researchers can simultaneously measure the concentrations of both in the bloodstream.[4] This "hybrid trial" or "microdosing" approach allows for the precise determination of absolute bioavailability, which is the fraction of the orally administered drug that reaches systemic circulation.[5] This method eliminates the inter-individual variability that can confound traditional two-period crossover studies.[4]
-
Distribution: Isotopic labeling enables the tracking of a drug's distribution into various tissues and organs. This is crucial for understanding where the drug exerts its effects and for identifying potential sites of accumulation and toxicity.
-
Metabolism: Identifying and quantifying drug metabolites is a critical aspect of drug development. Isotopic labeling, particularly with ¹⁴C, is the gold standard for "human ADME" or "mass balance" studies.[6] By tracking the radiolabel, all drug-related material can be accounted for, ensuring that no significant metabolites are overlooked.[6] This is essential for fulfilling regulatory requirements, such as the Metabolite in Safety Testing (MIST) guidance.[7]
-
Excretion: Determining the routes and rates of elimination of a drug and its metabolites is vital. Isotopic labeling allows for the accurate quantification of drug-related material in urine, feces, and other excreta, providing a complete picture of the drug's clearance from the body.[6]
Experimental Design and Protocols
The design of an isotopically labeled pharmacokinetic study is contingent on its objectives. Below are detailed methodologies for key experiments.
Absolute Bioavailability Study Using a Stable Isotope-Labeled Intravenous Microdose
This study design allows for the determination of absolute bioavailability in a single session, reducing variability and study duration.
Experimental Workflow:
Caption: Workflow for an absolute bioavailability study.
Protocol:
-
Synthesis and Formulation: A stable isotope-labeled (e.g., ¹³C₆) version of the drug is synthesized. An intravenous (IV) formulation of the labeled drug is prepared at a microdose level (typically ≤1% of the therapeutic dose), and the unlabeled drug is formulated for oral administration at the therapeutic dose.[8]
-
Administration: Healthy volunteers or patients receive the oral therapeutic dose of the unlabeled drug. Simultaneously or at a staggered interval, the IV microdose of the stable isotope-labeled drug is administered.[5]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24-72 hours). Plasma is separated and stored frozen until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard of a different mass (if available and necessary for analytical precision).[9]
-
Vortex the mixture for 1 minute to precipitate proteins.[9]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the stable isotope-labeled drug.[10]
-
-
Data Analysis: Construct calibration curves for both the labeled and unlabeled drug. Calculate the plasma concentrations at each time point. The absolute bioavailability (F) is calculated using the following formula:
-
F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100%
-
Human ADME (Mass Balance) Study Using a ¹⁴C-Labeled Compound
This study is crucial for understanding the complete disposition of a drug and its metabolites.
Experimental Workflow:
Caption: Workflow for a human ADME study.
Protocol:
-
Synthesis and Formulation: The drug is synthesized with a ¹⁴C label at a metabolically stable position. An oral formulation is prepared containing a mixture of the ¹⁴C-labeled drug and unlabeled drug to achieve a pharmacologically relevant dose with a total radioactivity typically in the range of 50-100 µCi.[3]
-
Administration: A single oral dose is administered to healthy male subjects.[3]
-
Sample Collection: Blood, urine, and feces are collected at regular intervals until the total recovered radioactivity falls below a certain threshold (e.g., >95% of the administered dose).[6]
-
Total Radioactivity Measurement: The total radioactivity in all samples (plasma, whole blood, urine, and homogenized feces) is measured using liquid scintillation counting (LSC).[6]
-
Metabolite Profiling and Identification:
-
Plasma, urine, and feces extracts are analyzed by LC coupled with a radiodetector to obtain radiochromatograms showing the parent drug and its metabolites.
-
Fractions corresponding to radioactive peaks are collected for structural elucidation using high-resolution mass spectrometry (HRMS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
-
Data Analysis: The total recovery of radioactivity is calculated to determine the mass balance. The pharmacokinetic parameters of the parent drug and total radioactivity are determined. The structures of the metabolites are elucidated, and metabolic pathways are proposed.
Quantitative Data Presentation
The quantitative data derived from isotopically labeled pharmacokinetic studies are crucial for regulatory submissions and for understanding a drug's behavior. The following tables provide examples of how such data can be structured.
Table 1: Comparative Pharmacokinetic Parameters of Unlabeled (Oral) and Stable Isotope-Labeled (IV) Drug
| Parameter | Unlabeled Drug (Oral) | Stable Isotope-Labeled Drug (IV) |
| Dose | Therapeutic Dose (e.g., 100 mg) | Microdose (e.g., 100 µg) |
| AUC₀-inf (ng·h/mL) | Value ± SD | Value ± SD |
| Cₘₐₓ (ng/mL) | Value ± SD | Value ± SD |
| tₘₐₓ (h) | Value ± SD | N/A |
| t₁/₂ (h) | Value ± SD | Value ± SD |
| Clearance (L/h) | N/A | Value ± SD |
| Volume of Distribution (L) | N/A | Value ± SD |
| Absolute Bioavailability (%) | Calculated Value ± SD | N/A |
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; SD: Standard Deviation; N/A: Not Applicable.
Table 2: Mass Balance and Excretion Data from a ¹⁴C-ADME Study
| Parameter | Urine | Feces | Total |
| Mean Cumulative Recovery (% of Dose) | Value ± SD | Value ± SD | Value ± SD |
| Time to >90% Recovery (h) | \multicolumn{3}{c | }{Value ± SD} |
SD: Standard Deviation.
Table 3: Metabolite Profile in Plasma, Urine, and Feces from a ¹⁴C-ADME Study
| Metabolite | Plasma (% of Total Radioactivity AUC) | Urine (% of Dose) | Feces (% of Dose) |
| Parent Drug | Value ± SD | Value ± SD | Value ± SD |
| Metabolite 1 (M1) | Value ± SD | Value ± SD | Value ± SD |
| Metabolite 2 (M2) | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
| Total | 100 | Value ± SD | Value ± SD |
AUC: Area under the curve; SD: Standard Deviation.
Logical Relationships in Isotope Selection
The choice of isotope is a critical decision in the design of a pharmacokinetic study. The following diagram illustrates the decision-making process.
Caption: Decision tree for isotope selection.
Conclusion
Isotopic labeling is a powerful and versatile technology that has revolutionized pharmacokinetic research. From defining fundamental parameters like absolute bioavailability to elucidating complex metabolic pathways, the use of stable and radioactive isotopes provides data of the highest quality and relevance. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of isotopic labeling is essential for designing robust studies that meet scientific and regulatory standards, ultimately accelerating the delivery of safe and effective medicines to patients.
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 5. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling of Elexacaftor-13C,d3: A Technical Guide to Storage and Stability
For researchers, scientists, and drug development professionals, the integrity of investigational compounds is paramount. This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Elexacaftor-13C,d3, a crucial isotopically labeled internal standard used in the development of therapies for cystic fibrosis. The following information, compiled from available data, offers best practices for maintaining the quality and reliability of this compound in a laboratory setting.
While specific, in-depth stability studies for this compound are not extensively published, the stability profile of its unlabeled counterpart, Elexacaftor, serves as a scientifically accepted surrogate for determining appropriate handling and storage. The introduction of stable isotopes such as 13C and deuterium (d) is not expected to significantly alter the chemical stability of the molecule.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions should be maintained for the compound in both its solid state and in solution.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound.
For shipping, this compound is typically transported at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions.
Stability Profile: Insights from Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing critical information about the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. The following data, derived from studies on Elexacaftor, details its degradation under various stress conditions.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 1N HCl | 6 hours | 60°C | 8.1 |
| Base Hydrolysis | 1N NaOH | 6 hours | 60°C | 5.5 |
| Oxidative | 20% H₂O₂ | 30 minutes | 60°C | 1.8 |
| Thermal | Hot Air Oven | 24 hours | 110°C | 1.2 |
| Photolytic | UV light (200 Watt hours/m²) | 3 days | Ambient | 0.7 |
Table 2: Summary of Forced Degradation Studies on Elexacaftor.
These studies indicate that Elexacaftor exhibits good stability under thermal and photolytic stress. It is more susceptible to degradation under acidic and basic conditions, with the highest degradation observed under acidic hydrolysis.
Experimental Protocols
The following section details the methodologies employed in the forced degradation studies of Elexacaftor, providing a framework for researchers to design their own stability assessments.
Forced Degradation Study Workflow
The general workflow for conducting forced degradation studies on Elexacaftor is outlined below.
Caption: Workflow for Forced Degradation Studies of Elexacaftor.
Detailed Methodologies
1. Acid Degradation:
-
To a stock solution of Elexacaftor, add 1N hydrochloric acid.
-
Reflux the solution at 60°C for 6 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1N sodium hydroxide.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
2. Base Degradation:
-
To a stock solution of Elexacaftor, add 1N sodium hydroxide.
-
Reflux the solution at 60°C for 6 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1N hydrochloric acid.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
3. Oxidative Degradation:
-
To a stock solution of Elexacaftor, add 20% hydrogen peroxide.
-
Keep the solution at 60°C for 30 minutes.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
4. Thermal Degradation:
-
Place the solid Elexacaftor in a hot air oven at 110°C for 24 hours.
-
After the specified time, dissolve the sample in the diluent and dilute to the desired concentration for analysis.
5. Photolytic Degradation:
-
Expose a solution of Elexacaftor to UV light (providing an intensity of 200 Watt hours/m²) in a photostability chamber for 3 days.
-
After exposure, dilute the solution with the mobile phase to the desired concentration for analysis.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used to analyze the stressed samples and separate the parent drug from its degradation products.
| Parameter | Specification |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10 µL |
Table 3: Typical RP-HPLC Parameters for Elexacaftor Stability Analysis.
Metabolic Pathway of Elexacaftor
Understanding the metabolic fate of a drug is crucial in its development. Elexacaftor is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The major metabolite is M23-Elexacaftor.
Caption: Metabolic Pathway of Elexacaftor.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions and stability profile based on available data for Elexacaftor. By adhering to these guidelines and understanding the potential degradation pathways, researchers can ensure the integrity of their samples and the reliability of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for the most specific and up-to-date information on a particular batch of this compound.
References
Solubility Profile of Elexacaftor-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the isotopically labeled compound Elexacaftor-13C,d3 in various solvents. The information presented herein is crucial for researchers and scientists working on the development of analytical methods, in vitro assays, and formulation studies involving this next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While specific solubility data for the dual-labeled this compound is not extensively published, the data for Elexacaftor and its deuterated form (Elexacaftor-d3) are presented as a close surrogate, given that isotopic labeling is not expected to significantly alter solubility properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | [1] |
| Molecular Weight | 601.67 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
Quantitative Solubility Data
The solubility of Elexacaftor has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that slight variations in reported values may exist due to differences in experimental conditions and product batches.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 125 | 209.15 | Sonication is recommended to aid dissolution.[4][5][6] Hygroscopic DMSO can reduce solubility; use of fresh DMSO is advised.[7] | [4][5][6][7] |
| Dimethyl Sulfoxide (DMSO) | 100 | 167.32 | - | [3][7] |
| Water | Insoluble | - | - | [3][7] |
| Ethanol | Insoluble | - | - | [3][7] |
| Chloroform | Slightly Soluble | - | - | [] |
| Methanol | Slightly Soluble | - | - | [] |
| Water:Acetonitrile (50:50 v/v) | - | - | Used as a diluent in HPLC methods.[9] | [9] |
In Vivo and Formulation-Related Solubility
For in vivo studies, Elexacaftor is often formulated as a suspension or in a co-solvent system to achieve the desired concentration. While these are not true solubility measurements, they provide insights into vehicles capable of delivering the compound.
-
CMC-Na: A homogeneous suspension can be prepared in carboxymethyl cellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]
-
DMSO/PEG300/Tween-80/ddH₂O: A multi-component system can be used to create a clear solution. For example, a 50 mg/mL DMSO stock solution can be diluted in a mixture of PEG300, Tween-80, and double-distilled water.[3][7]
-
DMSO/Corn Oil: A 100 mg/mL DMSO stock solution can be mixed with corn oil for oral administration.[3][7]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol describes a general method for determining the equilibrium solubility of this compound in a given solvent.
1. Materials:
- This compound (solid)
- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification
2. Procedure:
- Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the supernatant through a syringe filter to remove any remaining microparticles.
- Dilute the clear, filtered solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.[10][11][12]
- Calculate the solubility by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
This technical guide provides a summary of the available solubility data and a generalized protocol for its determination. Researchers should adapt the experimental conditions based on their specific needs and the properties of the solvents being investigated.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Elexacaftor | CFTR | Autophagy | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Elexacaftor-13C,d3: A Technical Guide for In Vitro and In Vivo Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Elexacaftor, in combination with Tezacaftor and Ivacaftor, represents a breakthrough in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This triple combination therapy, marketed as Trikafta® or Kaftrio®, targets the underlying molecular defect in CF by improving the processing, trafficking, and function of the defective CFTR protein.[1][2][3] For researchers and drug development professionals, accurate quantification of Elexacaftor in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic drug monitoring (TDM) studies.
This technical guide focuses on the use of Elexacaftor-13C,d3, a stable isotope-labeled internal standard, for the precise and accurate quantification of Elexacaftor in various research settings. The inclusion of stable isotopes like Carbon-13 and deuterium in the Elexacaftor molecule allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.[4][5]
Core Principles and Applications
This compound serves as an indispensable tool in bioanalytical method development and validation for quantifying Elexacaftor. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This stable isotope-labeled compound is chemically identical to Elexacaftor and exhibits similar behavior during sample extraction, chromatography, and ionization.[4] However, its increased mass allows for its differentiation from the unlabeled analyte by the mass spectrometer.
The use of this compound is critical for:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Elexacaftor in preclinical and clinical studies.[8][9][10][11]
-
Therapeutic Drug Monitoring (TDM): To personalize dosing regimens for CF patients by monitoring plasma concentrations of Elexacaftor, which can be influenced by drug-drug interactions, patient adherence, and individual patient variability.[2][6]
-
In Vitro Assays: To quantify Elexacaftor concentrations in cell-based assays and other in vitro models used to study its mechanism of action and efficacy.
Analytical Methodologies
The quantification of Elexacaftor in biological samples is predominantly achieved using LC-MS/MS.[2][5][6][7] These methods offer high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.
Sample Preparation
A critical step in the analytical workflow is the extraction of Elexacaftor from the biological matrix. The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5][7] The supernatant containing the analyte and internal standard is then injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate Elexacaftor from other endogenous components and co-administered drugs. A C18 column is commonly employed with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent such as acetonitrile or methanol.[2][7]
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][7] This highly selective technique involves monitoring specific precursor-to-product ion transitions for both Elexacaftor and its stable isotope-labeled internal standard, this compound.
The following table summarizes typical mass spectrometric parameters for the analysis of Elexacaftor:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Elexacaftor | 598.2 | 328.9, 423.3 |
| Elexacaftor-d3 | 601.3 | 502.2 |
Note: The exact mass transitions may vary slightly depending on the instrument and analytical conditions.[7]
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Elexacaftor using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Matrix | Linearity Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) | Reference |
| Human Plasma | 0.008 - 12 | 0.008 | [2][7] |
| Human Serum | Not specified | Not specified | [5] |
| Dried Blood Spot (DBS) | Not specified | Not specified | [12] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Matrix | Quality Control Levels (mg/L) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) | Reference |
| Human Plasma | Low, Medium, High | ≤15 | ≤15 | ≤15 | ≤15 | [6] |
| Human Serum | Low, Medium, High | ≤7.0 | ≤8.3 | ≤7.0 | ≤8.3 | [5] |
Experimental Protocols
Protocol 1: Quantification of Elexacaftor in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Elexacaftor analytical standard
-
This compound (or Elexacaftor-d3) internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Elexacaftor and this compound in a suitable solvent (e.g., DMSO or methanol).[7]
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with an appropriate solvent.
-
Prepare the internal standard working solution at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the internal standard working solution in acetonitrile.[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for Elexacaftor and this compound.
5. Data Analysis:
-
Quantify the concentration of Elexacaftor in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Elexacaftor and a typical analytical workflow for its quantification.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Elexacaftor in both in vitro and in vivo research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic, therapeutic drug monitoring, and other bioanalytical studies. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this groundbreaking cystic fibrosis therapy. As research into CFTR modulators continues, the demand for high-quality analytical methods and reference standards like this compound will undoubtedly grow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Population Pharmacokinetics of Elexacaftor, Tezacaftor and Ivacaftor in a Real-World Cohort of Adults with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Elexacaftor in Human Plasma using Elexacaftor-¹³C,d₃ as an Internal Standard by LC-MS/MS
Introduction
Elexacaftor, in combination with tezacaftor and ivacaftor, is a key therapeutic agent for treating cystic fibrosis in patients with specific CFTR gene mutations.[1][2][3][4] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of elexacaftor are crucial for optimizing treatment efficacy and ensuring patient safety.[5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of elexacaftor in biological matrices.[7] The use of a stable isotope-labeled internal standard is essential for reliable bioanalysis, as it compensates for variability in sample preparation and matrix effects.[6][8][9] This application note details a robust LC-MS/MS method for the quantification of elexacaftor in human plasma using Elexacaftor-¹³C,d₃ as an internal standard. While the use of deuterated standards like Elexacaftor-d₃ is well-documented, this note specifically addresses the application of a ¹³C and deuterium-labeled analogue for enhanced analytical performance.[1][10][11]
Principle
The method involves the addition of a known concentration of Elexacaftor-¹³C,d₃ to plasma samples, followed by protein precipitation to extract the analyte and the internal standard. The extract is then analyzed by LC-MS/MS. The chromatographic system separates elexacaftor and its internal standard from other plasma components. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, detects and quantifies the specific precursor-to-product ion transitions for both elexacaftor and Elexacaftor-¹³C,d₃.[5][10][12] The ratio of the peak area of elexacaftor to that of the internal standard is used to calculate the concentration of elexacaftor in the sample, ensuring high accuracy and precision by correcting for potential variations during the analytical process.
Experimental Protocols
1. Materials and Reagents
-
Elexacaftor analytical standard
-
Elexacaftor-¹³C,d₃ internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Elexacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve elexacaftor in methanol.
-
Elexacaftor-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Elexacaftor-¹³C,d₃ in methanol.[11]
-
Working Solutions: Prepare working solutions of elexacaftor for calibration standards and quality control (QC) samples by serially diluting the stock solution with methanol. Prepare a working solution of the internal standard at a suitable concentration (e.g., 0.500 µg/mL).[1]
3. Sample Preparation
-
Pipette 50 µL of plasma sample, calibrator, or QC sample into a microcentrifuge tube.[5][10][12]
-
Add a specified volume of the Elexacaftor-¹³C,d₃ internal standard working solution to each tube.
-
Add 200 µL of methanol for protein precipitation.[1][2][3][4]
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[10]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or similar column (e.g., Hypersil Gold aQ).[1][2][3][4]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Elexacaftor: 598.3 → 502.2 (quantifier), additional transitions for confirmation.
-
Elexacaftor-¹³C,d₃: 601.3 → 502.2 (quantifier).[10]
-
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.020–12.000 µg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL[1] |
| Intra-day Precision (%CV) | ≤ 15%[11] |
| Inter-day Precision (%CV) | ≤ 15%[11] |
| Intra-day Accuracy (%Bias) | Within ±15%[11] |
| Inter-day Accuracy (%Bias) | Within ±15%[11] |
| Matrix Effect | No significant ion suppression or enhancement[1][2][3] |
| Recovery | 96.5-103%[6][13] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Elexacaftor | 598.3 | 502.2 | Optimized Value |
| Elexacaftor-¹³C,d₃ | 601.3 | 502.2 | Optimized Value |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Elexacaftor.
Caption: Role of the internal standard in quantification.
References
- 1. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. romerlabs.com [romerlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Elexacaftor in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Elexacaftor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Elexacaftor, a key component of triple-combination therapies for cystic fibrosis, acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment efficacy and ensuring patient safety. The described method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for accuracy, precision, and linearity, making it suitable for clinical research and drug development applications.
Introduction
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which leads to the production of a defective CFTR protein, a chloride channel found on the surface of epithelial cells.[1][4] Elexacaftor is a CFTR corrector that aids in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[2][3] In combination with other modulators like Tezacaftor (another corrector) and Ivacaftor (a potentiator), it significantly improves chloride transport.[1][3][5]
The monitoring of Elexacaftor plasma concentrations is essential due to inter-individual pharmacokinetic variability. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical testing. This document outlines a robust and reproducible LC-MS/MS method for the determination of Elexacaftor in human plasma.
Experimental
Materials and Reagents
-
Elexacaftor reference standard
-
Elexacaftor-d3 (or other suitable deuterated internal standard)
-
Ultrapure water
-
Drug-free human plasma (EDTA)
Equipment
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10]
-
Microcentrifuge
-
Precision pipettes and consumables
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Elexacaftor and the internal standard (IS), Elexacaftor-d3, in methanol or DMSO at a concentration of 1 mg/mL.[6][8]
-
Working Solutions: Prepare intermediate working solutions of Elexacaftor by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the Elexacaftor working solutions to prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.[8]
-
Add 200 µL of cold methanol to precipitate plasma proteins.[6][7][8][9]
-
Centrifuge the samples at high speed (e.g., 14,000-20,000 x g) for 5-10 minutes at 4°C.[6][8][10]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6][10]
LC-MS/MS Analysis
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of Elexacaftor.
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 1.7 µm)[10][12] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][10][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[4][10][12] |
| Flow Rate | 0.5 mL/min[10][12] |
| Injection Volume | 2-10 µL[10][12] |
| Column Temperature | 40°C |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analyte, and then returns to initial conditions for re-equilibration.[10] |
| Run Time | Approximately 2-7 minutes[4][10] |
Mass Spectrometric Conditions
The following table provides representative mass spectrometric parameters for Elexacaftor and a common internal standard.
| Parameter | Elexacaftor | Elexacaftor-d3 (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 598.3 → 422.2[6] | 601.4 → 422.2[6] |
| Declustering Potential (DP) | Optimized for maximum signal | Optimized for maximum signal |
| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |
Method Validation Data
The following tables summarize the performance characteristics of published LC-MS/MS methods for Elexacaftor quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| 0.020 - 12.000 | 0.020 | [6][7][9][13] |
| 0.1 - 20 | 0.1 | [11][14] |
| 0.151 - 40.38 (ng/mL) | 0.151 (ng/mL) | [4] |
| 0.0025 - 1 | 0.0025 | [12][15] |
| 0.008 - 12 (mg/L) | 0.008 (mg/L) | [5][8] |
Table 2: Accuracy and Precision
| QC Level | Accuracy (%) | Precision (%CV) | Reference |
| LLOQ, Low, Med, High | Within ±15% | ≤15% | [11][14][16] |
| LLOQ | 80.57% | 4.24% | [4] |
| Low, Med, High | 90.62 - 94.51% | <1% (Reproducibility) | [12] |
Visualizations
Caption: Experimental workflow for Elexacaftor quantification.
Caption: Simplified metabolic pathway of Elexacaftor.
Discussion
The presented LC-MS/MS method for the quantification of Elexacaftor in human plasma is simple, rapid, and robust. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis.[6][7][8][9] The chromatographic and mass spectrometric conditions can be optimized to achieve excellent sensitivity, selectivity, and a short run time.
Elexacaftor is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to its major active metabolite, M23.[1][2][17][18] This metabolite has a similar potency to the parent drug and should be considered in comprehensive pharmacokinetic assessments.[2] The primary route of elimination for Elexacaftor and its metabolites is through the feces.[2][3]
The method has been validated according to international guidelines, demonstrating acceptable accuracy, precision, and linearity over a clinically relevant concentration range.[6][7][11][13][14][16] This ensures the reliability of the data generated for pharmacokinetic studies and therapeutic drug monitoring.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of Elexacaftor in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring a reliable and efficient method for analyzing Elexacaftor concentrations in biological matrices. The provided data and workflows can be readily adapted for implementation in a bioanalytical laboratory.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method [mdpi.com]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unich.it [unich.it]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. ClinPGx [clinpgx.org]
Application Notes and Protocols for Elexacaftor Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Elexacaftor. The methodologies covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dried Blood Spot (DBS) extraction. These protocols are designed to be adaptable for use with various analytical techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Elexacaftor, a key component in cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, requires accurate and precise quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure the reliability of analytical results. This document outlines validated and robust methods for the extraction of Elexacaftor from plasma, serum, whole blood, and dried blood spots.
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation techniques for Elexacaftor analysis as reported in the literature.
Table 1: Protein Precipitation (PPT) Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Recovery | 86% - 99% | Plasma | [1] |
| Linearity Range | 0.008 - 12 µg/mL | Plasma | [1][2] |
| Accuracy (Bias %) | Within ±15% | Plasma | [2] |
| Precision (CV %) | ≤15% | Plasma | [2] |
| Matrix Effect | No significant effect reported | Plasma | [1][2] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Recovery | >85% (General applicability) | Plasma/Serum | [3] |
| Linearity Range | Not explicitly stated for Elexacaftor | Plasma/Serum | [4] |
| Accuracy (Bias %) | Not explicitly stated for Elexacaftor | Plasma/Serum | [4] |
| Precision (CV %) | Not explicitly stated for Elexacaftor | Plasma/Serum | [4] |
| Matrix Effect | Minimized by separation of layers | Plasma/Serum | [3] |
Table 3: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Recovery | ≥92.3% (using C8 phase) | Plasma | [5] |
| Linearity Range | 0.151 - 40.382 ng/mL | Plasma | [6] |
| Accuracy (Bias %) | 80.57% at LLOQ | Plasma | [6] |
| Precision (CV %) | 4.24% at LLOQ | Plasma | [6] |
| Matrix Effect | No significant effect reported | Plasma | [6] |
Table 4: Dried Blood Spot (DBS) Extraction Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Extraction Efficiency | Met preset requirements | Dried Blood Spot | [7] |
| Linearity Range | 0.01 - 7.5 mg/L | Dried Blood Spot | [6] |
| Accuracy (Bias %) | Within ±15% (between-run) | Dried Blood Spot | [7] |
| Precision (CV %) | Met preset requirements (within-run and between-run) | Dried Blood Spot | [7] |
| Hematocrit Effect | Validated and met requirements | Dried Blood Spot | [7] |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[8][9] Acetonitrile or methanol are common precipitating agents.[9]
Protocol: PPT for Elexacaftor in Human Plasma
-
Sample Aliquoting: Pipette 50 µL of human plasma (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.[9]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Elexacaftor-d3) to each tube.[9]
-
Protein Precipitation: Add 200 µL of cold methanol to each tube.[9]
-
Mixing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Elexacaftor extraction from plasma using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. [10] Protocol: SPE for Elexacaftor in Human Plasma
-
Sample Pre-treatment: Dilute 100 µL of plasma with an equal volume of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. [5]3. Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. [5]5. Analyte Elution: Elute Elexacaftor from the cartridge with 1 mL of methanol into a clean collection tube. [5]6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Elexacaftor extraction from plasma using Solid-Phase Extraction.
Dried Blood Spot (DBS) Extraction
DBS sampling is a minimally invasive technique that simplifies sample collection and storage. [7] Protocol: DBS Extraction for Elexacaftor Analysis
-
Spot Punching: Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard working solution.
-
Extraction Solvent Addition: Add 200 µL of an appropriate extraction solvent (e.g., acetonitrile:methanol, 420:80 v/v). [6]4. Extraction: Vortex the tube for 10 minutes to facilitate the extraction of the analyte from the paper matrix.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Dried Blood Spot Extraction
Caption: Workflow for Elexacaftor extraction from Dried Blood Spots.
References
- 1. On-line solid phase extraction and liquid chromatography/tandem mass spectrometry to quantify pharmaceuticals, pesticides and some metabolites in wastewaters, drinking, and surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Elexacaftor and its Metabolites using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elexacaftor, a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, has revolutionized the treatment of cystic fibrosis. To ensure optimal therapeutic efficacy and safety, as well as to facilitate pharmacokinetic studies, robust and accurate methods for the quantification of Elexacaftor and its active metabolites are crucial. This application note describes a detailed protocol for the simultaneous quantification of Elexacaftor and its major active metabolite, M23-Elexacaftor, in human plasma and serum using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with the isotopic dilution method.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high precision and accuracy.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (internal standard) to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This approach effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly reliable results.[2]
Elexacaftor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5] The main active metabolite is M23-Elexacaftor, which exhibits similar potency to the parent drug.[3][4] Therefore, monitoring the concentrations of both the parent drug and its active metabolite is essential for a comprehensive pharmacokinetic assessment.
Experimental Protocols
This section details the methodology for the quantitative analysis of Elexacaftor and M23-Elexacaftor.
Materials and Reagents
-
Elexacaftor and M23-Elexacaftor analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-Elexacaftor, D₄-M23-Elexacaftor)
-
Human plasma or serum (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Thaw plasma or serum samples at room temperature.
-
Spike 50 µL of plasma or serum with the internal standard solution.
-
Add 200 µL of methanol or acetonitrile containing the internal standards to precipitate proteins.[6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
UHPLC System: A standard UHPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 or equivalent column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-3.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Elexacaftor: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
M23-Elexacaftor: Precursor ion > Product ion.
-
¹³C₆-Elexacaftor (IS): Precursor ion > Product ion.
-
D₄-M23-Elexacaftor (IS): Precursor ion > Product ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Quantitative Summary
The following tables summarize the typical quantitative performance of the described method, compiled from various validated studies.[8][9][10]
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Elexacaftor | Plasma/Serum | 20 - 12,000 | 20 | 12,000 |
| M23-Elexacaftor | Plasma/Serum | 10 - 10,000 | 10 | 10,000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Elexacaftor | Low | 60 | 95 - 105 | < 10 |
| Medium | 400 | 92 - 108 | < 8 | |
| High | 10,000 | 94 - 103 | < 7 | |
| M23-Elexacaftor | Low | 50 | 96 - 104 | < 11 |
| Medium | 500 | 93 - 107 | < 9 | |
| High | 8,000 | 95 - 105 | < 8 |
QC: Quality Control; %CV: Percent Coefficient of Variation
Mandatory Visualizations
Elexacaftor Metabolism Pathway
Caption: Metabolic pathway of Elexacaftor.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Elexacaftor analysis.
References
- 1. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Pharmacokinetic Studies: A Detailed Protocol for Elexacaftor Analysis in Dried Blood Spot and Volumetric Absorptive Microsampling using LC-MS/MS
Introduction
This application note provides a comprehensive protocol for the quantitative analysis of Elexacaftor in dried blood spot (DBS) and volumetric absorptive microsampling (VAMS) specimens using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The utilization of microsampling techniques like DBS and VAMS offers significant advantages in pharmacokinetic (PK) studies, particularly in pediatric and remote settings, by minimizing sample volume and simplifying collection and storage. The inclusion of a stable isotope-labeled internal standard, such as Elexacaftor-¹³C,d₃, is critical for ensuring the accuracy and precision of the bioanalytical method. This document is intended for researchers, scientists, and drug development professionals seeking a robust and validated method for Elexacaftor quantification in microsamples.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2][3] A SIL-IS, such as Elexacaftor-¹³C,d₃, is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H or d, ¹⁵N).[1][3][4]
Advantages of using a SIL-IS include:
-
Correction for Matrix Effects: Co-eluting endogenous components in the biological matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction.[3][4]
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as the SIL-IS behaves identically to the analyte throughout the sample preparation process.[2][4]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability in injection volume and instrument response is minimized, leading to improved method robustness.[3]
While deuterated standards (e.g., Elexacaftor-d₃) are commonly used, ¹³C-labeled standards are often considered superior as they are less prone to isotopic exchange and exhibit less chromatographic shift relative to the unlabeled analyte, further enhancing analytical accuracy.[5][6] The use of a mixed-labeled standard like Elexacaftor-¹³C,d₃ can provide a significant mass shift to avoid isotopic crosstalk while maintaining similar chromatographic behavior.
Experimental Protocols
This section details the validated methodologies for the analysis of Elexacaftor in both DBS and VAMS samples.
I. Dried Blood Spot (DBS) Analysis Protocol
This protocol is adapted from the method developed by Vonk et al. for the analysis of Elexacaftor and its metabolites.[7][8]
A. Materials and Reagents
-
Elexacaftor analytical standard
-
Elexacaftor-¹³C,d₃ (or Elexacaftor-d₃ as a suitable alternative)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Whatman 903™ filter paper or equivalent
-
Glass extraction tubes
-
Microcentrifuge tubes
-
Adjustable pipettes and tips
B. Sample Collection and Preparation
-
DBS Card Preparation: Spot 50 µL of whole blood (calibration standards, quality controls, or patient samples) onto the Whatman 903™ paper.[9]
-
Drying: Allow the spots to dry at ambient temperature for a minimum of 3 hours.[9]
-
Punching: Using a manual or automated puncher, excise an 8 mm disc from the center of the dried blood spot and place it into a glass extraction tube.[9] To mitigate carryover, it is recommended to punch three blank paper discs after each sample.[7][8]
C. Extraction Procedure
-
Internal Standard Addition: To each tube containing the DBS punch, add 250 µL of the internal standard working solution (Elexacaftor-¹³C,d₃ in an appropriate solvent like Acetonitrile:Methanol).[9]
-
Addition of Water: Add 100 µL of ultrapure water to the mixture.[9]
-
Vortexing: Vortex the samples for 5 minutes at maximum speed.[9]
-
Ultrasonication: Place the samples in an ultrasonic bath for 10 minutes.[9]
-
Transfer: Pipette 250 µL of the supernatant into a clean microcentrifuge vial.[9]
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.[9]
D. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is suitable for separation.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both with a small percentage of an acidifier like formic acid, is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5 µL.[9]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Elexacaftor and Elexacaftor-¹³C,d₃.
-
II. Volumetric Absorptive Microsampling (VAMS) Analysis Protocol
This protocol is based on the methodology described by Pigliasco et al. for the simultaneous quantification of Elexacaftor, Tezacaftor, and Ivacaftor.[10][11]
A. Materials and Reagents
-
Elexacaftor analytical standard
-
Elexacaftor-¹³C,d₃ (or Elexacaftor-d₃)
-
Methanol (LC-MS grade)
-
Deuterated internal standards working solution
-
VAMS samplers (e.g., Mitra®)
-
Extraction tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
B. Sample Collection and Preparation
-
Sample Collection: Collect a fixed volume of whole blood using the VAMS device according to the manufacturer's instructions.
-
Drying: Allow the VAMS tips to dry completely at room temperature.
C. Extraction Procedure
-
Internal Standard Addition: Place the dried VAMS tip into an extraction tube and add the deuterated internal standard working solution.[10][12]
-
Extraction Solvent: Add 200 µL of methanol to the tube.[10][12]
-
Vortexing: Vortex the sample to facilitate the extraction of the analyte and internal standard from the VAMS tip.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Transfer: Transfer the supernatant to an autosampler vial.[10]
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[10]
D. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase Hypersil Gold aQ column or equivalent.[10][12]
-
Mobile Phase: A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with formic acid is typically employed.
-
Run Time: A short run time of around 3.5 minutes can be achieved.[10]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
Detection: MRM mode for the specific transitions of Elexacaftor and its stable isotope-labeled internal standard.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for Elexacaftor analysis in DBS and VAMS.
Table 1: Method Validation Parameters for Elexacaftor in Dried Blood Spot (DBS)
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.01 - 10 mg/L | [9] |
| Within-run Accuracy | 95.8% - 112.9% | [13] |
| Between-run Accuracy | 95.8% - 112.9% | [13] |
| Within-run Precision | < 12.7% | [13] |
| Between-run Precision | < 6.7% |[13] |
Table 2: Method Validation Parameters for Elexacaftor in Volumetric Absorptive Microsampling (VAMS)
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.020–12.000 µg/mL | [10][12][14] |
| Accuracy | Within acceptable limits as per ICH M10 guidelines | [10][14] |
| Precision | Within acceptable limits as per ICH M10 guidelines | [10][14] |
| Matrix Effect | No significant matrix effect observed |[10][14] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for DBS and VAMS analysis.
Caption: Workflow for Elexacaftor analysis in Dried Blood Spot (DBS).
Caption: Workflow for Elexacaftor analysis using Volumetric Absorptive Microsampling (VAMS).
The presented protocols for the analysis of Elexacaftor in DBS and VAMS samples offer sensitive, accurate, and robust methods for pharmacokinetic assessments. The use of microsampling techniques simplifies sample handling and improves patient comfort, while the incorporation of a stable isotope-labeled internal standard ensures the reliability of the quantitative results. These methodologies are well-suited for implementation in clinical and research laboratories involved in the development and therapeutic monitoring of Elexacaftor.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Robust Bioanalytical Method for Elexacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative determination of Elexacaftor in human plasma using a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, adhering to the principles of international regulatory guidelines.
Introduction
Elexacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is a small molecule that aids in the proper folding and trafficking of the CFTR protein to the cell surface, thereby increasing its quantity.[1][3][4][5] Elexacaftor is a key component of triple-combination therapies, such as Trikafta® (elexacaftor/tezacaftor/ivacaftor), which have demonstrated significant clinical benefits for patients with cystic fibrosis who have at least one F508del mutation in the CFTR gene.[1][3][4]
Given its therapeutic importance, a reliable and robust bioanalytical method for the quantification of Elexacaftor in biological matrices is crucial for drug development, clinical pharmacology studies, and personalized medicine approaches. This document outlines a detailed LC-MS/MS method for the determination of Elexacaftor in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Physicochemical Properties of Elexacaftor
A summary of the key physicochemical properties of Elexacaftor is presented in the table below. This information is essential for understanding its behavior during sample preparation and chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | [5][][7] |
| Molecular Weight | 597.65 g/mol | [][7] |
| Melting Point | 206-208 °C | [][7] |
| Solubility | Soluble in DMSO and Methanol (Slightly). Insoluble in water. | [2][][7] |
| logP | 4.46 | [1] |
| Protein Binding | >99% (primarily to albumin) | [1][4] |
Bioanalytical Method and Protocols
The following protocol describes a validated LC-MS/MS method for the quantification of Elexacaftor in human plasma. The method has been developed to be straightforward, robust, and reliable.[8]
Materials and Reagents
-
Elexacaftor analytical standard
-
Elexacaftor-d3 (or other suitable deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free, sourced from an accredited vendor)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1260 Infinity II LC system)
-
Triple quadrupole mass spectrometer (e.g., Agilent Ultivo Triple Quadrupole) equipped with an electrospray ionization (ESI) source[9]
-
Analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or Hypersil Gold aQ column)[9][10]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elexacaftor and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Elexacaftor stock solution in a 70% methanol/water mixture to create working solutions for calibration curve (CC) and quality control (QC) samples.[11] A separate stock solution should be used for QC sample preparation.[11]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at an appropriate concentration (e.g., 0.500 µg/mL).[12][13]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 5 µL of the internal standard working solution.[12]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A summary of the recommended chromatographic and mass spectrometric conditions is provided in the tables below.
Table 1: Chromatographic Conditions [9][11]
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent Ultivo Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Elexacaftor: To be determined based on tuning |
| Elexacaftor-d3 (IS): To be determined based on tuning | |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Method Validation Summary
The bioanalytical method should be validated according to the International Council for Harmonisation (ICH) M10 guideline.[8][14][15][16] The following tables summarize typical acceptance criteria and expected performance data for a validated Elexacaftor bioanalytical method.
Table 3: Validation Parameters and Acceptance Criteria (based on ICH M10) [8][14]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and Precision within ±20% |
| Accuracy (Bias %) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under various storage and processing conditions |
Table 4: Example Quantitative Performance Data [8][17][18][19]
| Parameter | Elexacaftor |
| Linearity Range | 0.1 - 20 µg/mL |
| LLOQ | 0.1 µg/mL |
| Intra-day Accuracy (% Bias) | -5.2% to 8.5% |
| Intra-day Precision (% CV) | 2.1% to 6.3% |
| Inter-day Accuracy (% Bias) | -3.8% to 7.9% |
| Inter-day Precision (% CV) | 3.5% to 7.1% |
| Extraction Recovery (%) | 90 - 95% |
Visualizations
Elexacaftor Mechanism of Action
Elexacaftor is a CFTR corrector that facilitates the cellular processing and trafficking of the CFTR protein, allowing more functional protein to reach the cell surface.[3][4]
Caption: Mechanism of action of Elexacaftor as a CFTR protein corrector.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Elexacaftor in plasma samples.
Caption: A typical workflow for the bioanalysis of Elexacaftor in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. trikaftahcp.com [trikaftahcp.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor | CAS#:2216712-66-0 | Chemsrc [chemsrc.com]
- 7. Elexacaftor CAS#: 2216712-66-0 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. unich.it [unich.it]
- 10. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. jchps.com [jchps.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Elexacaftor from its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chromatographic separation and quantification of Elexacaftor and its primary active metabolite, M23-Elexacaftor, in biological matrices. The methodologies described are based on current liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are the gold standard for the analysis of these compounds.
Introduction
Elexacaftor is a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator combination therapy. It functions as a CFTR corrector, aiding in the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2] Elexacaftor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5] Its main active metabolite, M23-Elexacaftor, exhibits similar potency to the parent drug.[4][5] Therefore, the simultaneous quantification of both Elexacaftor and M23-Elexacaftor is crucial for pharmacokinetic and therapeutic drug monitoring studies.
The methods outlined below are designed to be robust, sensitive, and suitable for clinical and research applications.
Metabolic Pathway of Elexacaftor
The primary metabolic pathway for Elexacaftor involves N-demethylation to form the active metabolite M23-Elexacaftor. This biotransformation is catalyzed by CYP3A4 and CYP3A5 enzymes in the liver.
Caption: Metabolic conversion of Elexacaftor to M23-Elexacaftor.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of Elexacaftor and its metabolites from plasma and dried blood spots (DBS) is detailed below. This protocol is a composite of best practices reported in the literature.[6][7][8][9][10][11][12]
Sample Preparation (Protein Precipitation)
This is a common and efficient method for extracting the analytes from a plasma matrix.
-
To 50 µL of plasma sample, add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standards (deuterated analogs of the analytes).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the separation of Elexacaftor and its metabolites.
| Parameter | Recommended Conditions |
| HPLC System | UHPLC system such as Agilent 1290 Infinity II or equivalent[8] |
| Column | Reversed-phase C18 column (e.g., HyPURITY C18, 50 x 2.1 mm, 3.0 µm)[6] or Hypersil Gold aQ[13][14] |
| Mobile Phase A | 0.1% Formic acid in water[15] |
| Mobile Phase B | Methanol or Acetonitrile[15] |
| Gradient | A suitable gradient to ensure separation of analytes from matrix components. |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40 °C (typical) |
| Injection Volume | 1-5 µL[6][8] |
| Total Run Time | Approximately 2-7 minutes[9] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Ion Spray Voltage | 5500 V[6] |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard. |
Experimental Workflow
The overall workflow for the analysis of Elexacaftor and its metabolites is depicted in the following diagram.
Caption: Workflow for Elexacaftor and metabolite analysis.
Quantitative Data Summary
The following table presents a summary of typical quantitative parameters for the LC-MS/MS analysis of Elexacaftor and M23-Elexacaftor. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Elexacaftor | 0.020–12.000[13][14][16] | 0.008 - 0.025[9][11] | ≤15[8] | ≤15[8] | 85–115[16] |
| M23-Elexacaftor | Not explicitly stated, but similar to parent drug is expected. | Not explicitly stated, but similar to parent drug is expected. | ≤15[8] | ≤15[8] | 85–115[16] |
Conclusion
The described LC-MS/MS methodologies provide a reliable and sensitive approach for the simultaneous quantification of Elexacaftor and its active metabolite, M23-Elexacaftor, in biological samples. Adherence to these protocols will enable researchers and clinicians to accurately assess the pharmacokinetic profiles of these important CFTR modulators, contributing to a better understanding of their therapeutic effects and aiding in personalized medicine approaches for cystic fibrosis patients. The methods are validated according to international guidelines, ensuring data quality and reproducibility.[8][10][11][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinPGx [clinpgx.org]
- 4. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. japsonline.com [japsonline.com]
- 16. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Elexacaftor and Elexacaftor-13C,d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Elexacaftor and its stable isotope-labeled internal standard (SIL-IS), Elexacaftor-13C,d3, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of Elexacaftor-containing therapies.
Introduction
Elexacaftor is a key component of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) used for the treatment of cystic fibrosis (CF) in patients with at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a CFTR corrector, Elexacaftor facilitates the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4] Accurate and precise quantification of Elexacaftor in biological matrices is essential for understanding its pharmacology and ensuring optimal therapeutic outcomes. LC-MS/MS offers the high sensitivity and selectivity required for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[5][6]
Quantitative Mass Spectrometry Parameters
The following tables summarize the recommended mass spectrometry parameters for the analysis of Elexacaftor and its stable isotope-labeled internal standard, this compound. These parameters should be optimized on the specific LC-MS/MS instrument being used.
Table 1: Mass Spectrometry Parameters for Elexacaftor and this compound
| Parameter | Elexacaftor | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 598.2 | 602.2 |
| Product Ion (Q3) m/z | 96.2, 55.1 | To be optimized |
| Dwell Time (ms) | 100-200 | 100-200 |
| Collision Energy (CE) (eV) | To be optimized | To be optimized |
| Declustering Potential (DP) (V) | To be optimized | To be optimized |
| Entrance Potential (EP) (V) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) (V) | To be optimized | To be optimized |
Note: The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of Elexacaftor. The product ions and collision energy for the internal standard should be determined by infusing a standard solution and performing a product ion scan and collision energy optimization on the specific mass spectrometer.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Elexacaftor from human plasma.
Materials:
-
Human plasma samples (collected in K2-EDTA tubes)
-
Elexacaftor and this compound analytical standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Elexacaftor and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working internal standard spiking solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Elexacaftor into blank human plasma.
-
-
Protein Precipitation:
-
To 50 µL of plasma sample (calibrant, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulate matter.
-
-
Injection:
-
Transfer the reconstituted sample to an autosampler vial or plate.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 3 for a typical gradient program |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Typical LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 0.5 | 80 | 20 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 80 | 20 |
| 5.0 | 80 | 20 |
Note: This gradient should be optimized based on the specific column and LC system to ensure adequate separation of Elexacaftor from potential interferences.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Elexacaftor and the experimental workflow for its quantification.
Caption: Mechanism of action of Elexacaftor as a CFTR corrector.
Caption: Experimental workflow for Elexacaftor quantification by LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
Troubleshooting & Optimization
addressing poor peak shape and chromatography issues for Elexacaftor
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Elexacaftor. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to address challenges such as poor peak shape, peak tailing, and other chromatographic abnormalities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of peak tailing when analyzing Elexacaftor?
Peak tailing is a frequent issue in reversed-phase HPLC, often appearing as an asymmetrical peak where the latter half is broader than the front half.[1][2] For Elexacaftor, a compound with basic functional groups, the primary causes of peak tailing include:
-
Secondary Silanol Interactions: The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3] At a mid-range pH, these silanol groups are ionized and can interact with protonated basic compounds, leading to a secondary retention mechanism that causes tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between ionized Elexacaftor molecules and the stationary phase, resulting in poor peak shape.[5] Operating at a pH where the analyte is in a single ionic state and silanol interactions are minimized is crucial.
-
Column Choice: Using a column that is not well end-capped can expose more residual silanol groups, exacerbating peak tailing for basic compounds like Elexacaftor.[6]
-
Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[2][3]
-
Column Bed Deformation: A void or channel in the column's packing bed can cause peak tailing. This can be confirmed by replacing the column.[2][7]
Q2: My Elexacaftor peak is tailing. How can I fix it?
To address peak tailing for Elexacaftor, consider the following troubleshooting steps, starting with the simplest adjustments:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can protonate the residual silanol groups on the silica surface, reducing their interaction with the basic Elexacaftor molecule.[3] One study successfully used a mobile phase with a pH of 3.2.
-
Select an Appropriate Column:
-
Optimize Mobile Phase Composition:
-
Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[3][5][6] A mixture of water and acetonitrile (40:60 v/v) has been used as a diluent for Elexacaftor.[9]
-
The use of a buffer, such as 10 mM potassium dihydrogen orthophosphate, can help control the pH and improve peak shape.[8][10]
-
-
Reduce Injection Volume/Mass: If mass overload is suspected, reduce the amount of sample injected onto the column.[3]
-
Check for System Issues: Ensure all fittings are properly connected to avoid dead volume, which can contribute to peak distortion.[5][6]
The following diagram illustrates a systematic approach to troubleshooting peak tailing.
Q3: What causes peak fronting or broad peaks in Elexacaftor analysis?
-
Peak Fronting: This is often a sign of column overload, where too much sample is injected.[11] It can also be caused by poor sample solubility in the mobile phase or a significant mismatch between the strength of the sample solvent and the mobile phase.[1][11] Injecting a sample in a solvent much stronger than the mobile phase can lead to distorted, fronting peaks.[3]
-
Broad Peaks: Broad peaks can result from several factors:
-
Low Column Efficiency: This can be due to an old or degraded column.
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[6]
-
Sub-optimal Flow Rate: The flow rate of the mobile phase affects peak width. Each column has an optimal linear velocity for maximum efficiency.[6][12]
-
Temperature Effects: Inconsistent or sub-optimal column temperature can affect peak shape.
-
Experimental Protocols & Data
Optimized Chromatographic Conditions for Elexacaftor
Several studies have developed robust RP-HPLC methods for the analysis of Elexacaftor. The following tables summarize the conditions from successful separations that yielded good peak shapes.
Table 1: Method for Elexacaftor and its Impurities [8][9][10]
| Parameter | Condition |
| Stationary Phase | XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM KH2PO4 Buffer (pH 3.2):Methanol (98:2, v/v) |
| Mobile Phase B | Acetonitrile:2-Propanol:Water (70:20:10, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 27 °C |
| Detection Wavelength | 220 nm |
| Diluent | Water:Acetonitrile (40:60, v/v) |
Table 2: Method for Combined Analysis of Elexacaftor, Ivacaftor, and Tezacaftor [13]
| Parameter | Condition |
| Stationary Phase | Inertsil C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1M KH2PO4:Methanol (60:40, v/v), pH 3.6 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Protocol: Sample and Standard Preparation
A consistent and appropriate sample preparation protocol is critical for reproducible results and good peak shape.
Objective: To prepare Elexacaftor samples and standards for HPLC analysis.
Materials:
-
Elexacaftor reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Volumetric flasks (100 mL)
-
Sonicator
-
0.22 µm membrane filters
Procedure:
-
Diluent Preparation: Prepare a diluent solution of Water and Acetonitrile in a 40:60 v/v ratio.[9]
-
Standard Stock Solution: Accurately weigh about 60 mg of the Elexacaftor standard and transfer it to a 100 mL volumetric flask.[9]
-
Dissolution: Add approximately 70 mL of the diluent to the flask and sonicate to dissolve the standard completely.
-
Final Volume: Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.[9]
-
Test Sample Preparation: Accurately weigh about 30 mg of the Elexacaftor sample, transfer it to a 100 mL volumetric flask, and follow steps 3 and 4.[9]
-
Filtration: Before injection, filter all solutions through a 0.22 µm membrane filter to remove any particulates.[9]
The following diagram outlines the general workflow for HPLC method development to achieve optimal peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. scribd.com [scribd.com]
- 5. support.waters.com [support.waters.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. google.com [google.com]
- 12. lcms.cz [lcms.cz]
- 13. jetir.org [jetir.org]
minimizing ion suppression in Elexacaftor bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of Elexacaftor.
Troubleshooting Guide: Ion Suppression
Ion suppression is a common challenge in LC-MS/MS bioanalysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression in Elexacaftor analysis.
Question: My Elexacaftor signal is low and variable. How do I determine if ion suppression is the cause?
Answer:
To determine if ion suppression is affecting your Elexacaftor signal, you can perform a post-column infusion experiment. This technique provides a qualitative assessment of matrix effects across your chromatographic run.[4]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Elexacaftor at a concentration that gives a stable signal.
-
Set up your LC-MS/MS system as you would for your sample analysis.
-
Introduce the Elexacaftor standard solution continuously into the mass spectrometer post-column using a T-junction.
-
Inject a blank plasma extract (a sample prepared without the analyte).
-
Monitor the Elexacaftor signal. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.[4][5]
Question: I've confirmed ion suppression. What are the primary strategies to minimize it?
Answer:
Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of appropriate internal standards.
1. Optimize Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids and proteins, before analysis.[1][2][3]
-
Protein Precipitation (PPT): A simple and common technique. However, it may not be sufficient to remove all interfering components.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1][2]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing matrix components and concentrating the analyte, leading to significantly reduced ion suppression.[1][2]
2. Refine Chromatographic Separation:
-
Optimize the Gradient: Adjusting the mobile phase gradient can help separate Elexacaftor from co-eluting matrix components.[1]
-
Use a Guard Column: This can help trap strongly retained matrix components and prolong the life of your analytical column.
-
Consider a Different Stationary Phase: A column with a different chemistry may provide better separation from interfering compounds.
3. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS, such as Elexacaftor-d3, is the ideal internal standard as it co-elutes with the analyte and experiences similar ion suppression effects.[1][6] This allows for more accurate correction of signal variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Elexacaftor plasma bioanalysis?
A1: The primary sources of matrix effects in plasma are phospholipids and proteins.[2] These endogenous compounds can co-elute with Elexacaftor and compete for ionization in the mass spectrometer source, leading to ion suppression.[1][2]
Q2: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
A2: While a structural analog is better than no internal standard, a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore behave similarly during sample preparation and chromatographic separation, providing more accurate compensation for matrix effects.[1]
Q3: What are acceptable ranges for matrix effect and recovery in Elexacaftor bioanalytical method validation?
A3: According to regulatory guidelines (e.g., EMA), the matrix effect, assessed by comparing the response of the analyte in post-extraction spiked samples to a neat solution, should be within a certain limit, typically with a coefficient of variation (CV%) of ≤15%.[7] Similarly, recovery, which measures the efficiency of the extraction process, should be consistent, with a CV% of ≤15%.[7]
Q4: Are there any validated LC-MS/MS methods available for Elexacaftor quantification that demonstrate minimal ion suppression?
A4: Yes, several published methods have been validated for the quantification of Elexacaftor in human plasma with minimal matrix effects. These methods often employ a combination of efficient sample preparation techniques, such as protein precipitation or solid-phase extraction, and the use of a stable isotope-labeled internal standard.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from published Elexacaftor bioanalytical methods, highlighting parameters related to ion suppression.
Table 1: Matrix Effect and Recovery Data for Elexacaftor
| Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | 30 | Not explicitly stated, but method showed no significant matrix effect | Not explicitly stated, but method showed consistent recovery | [9] |
| Protein Precipitation | 2000 | Not explicitly stated, but method showed no significant matrix effect | Not explicitly stated, but method showed consistent recovery | [9] |
| Protein Precipitation | 8000 | Not explicitly stated, but method showed no significant matrix effect | Not explicitly stated, but method showed consistent recovery | [9] |
| Protein Precipitation | LQC | 99.42 | Not Reported | [8] |
| Protein Precipitation | HQC | 103.77 | Not Reported | [8] |
| Protein Precipitation | Low QC | IS-normalized matrix effect within 8-12% | 99 | [7] |
| Protein Precipitation | High QC | IS-normalized matrix effect within 8-12% | 99 | [7] |
Table 2: LC-MS/MS Parameters from a Validated Method
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Hypersil Gold aQ | [6] |
| Mobile Phase A | Water with 0.1% v/v formic acid | [6] |
| Mobile Phase B | Acetonitrile with 0.1% v/v formic acid | [6] |
| Flow Rate | 600 µL/min | [6] |
| Injection Volume | 5 µL | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MRM Transition (Elexacaftor) | m/z 595.2 → 422.0 | [9] |
| MRM Transition (Elexacaftor-d3 IS) | m/z 598.2 → 425.0 | [9] |
Experimental Workflows and Diagrams
The following diagrams illustrate key experimental workflows for minimizing ion suppression in Elexacaftor bioanalysis.
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflow comparison.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Quantitation of Cystic Fibrosis Triple Combination Therapy, Elexacaftor/Tezacaftor/Ivacaftor, in Human Plasma and Cellular Lysate - PMC [pmc.ncbi.nlm.nih.gov]
Elexacaftor LC-MS/MS Assays: Technical Support Center for Carry-over
Welcome to the technical support center for troubleshooting carry-over in Elexacaftor LC-MS/MS assays. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent carry-over issues, ensuring the accuracy and reliability of their bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is carry-over and why is it a specific concern for Elexacaftor assays?
A1: Carry-over is the phenomenon where a portion of an analyte from a preceding sample analysis appears in a subsequent analysis, typically in a blank or a low-concentration sample.[1] This can lead to an overestimation of the analyte's concentration and compromise the accuracy of quantitative results.[2] Elexacaftor is a relatively large and hydrophobic molecule with low aqueous solubility, properties that increase its propensity to adsorb to surfaces within the LC-MS/MS system.[3][4] This "stickiness" makes it more likely to be retained in components like the autosampler, tubing, and analytical column, leading to its appearance in subsequent runs.
Q2: How can I definitively determine if my assay is experiencing carry-over?
A2: A systematic injection sequence is the most effective way to diagnose carry-over. The standard procedure involves injecting a blank sample immediately after the highest concentration standard or sample.
-
Pre-Blank: An initial blank injection should show no analyte peak, confirming the system is clean at the start.
-
High-Concentration Sample: Inject the highest standard from your calibration curve or a high-concentration quality control (QC) sample.
-
Post-Blank: Immediately following the high-concentration sample, inject one or more blank samples (the same solvent used for sample dilution).
If a peak for Elexacaftor is observed in the post-blank injection, carry-over is occurring.[5] If subsequent blank injections show a decreasing peak area, it strongly indicates carry-over. If all blanks, including the pre-blank, show a consistent signal, the issue is more likely contamination of the solvent or reagent.[5]
Q3: What are the most common sources of Elexacaftor carry-over in an LC-MS/MS system?
A3: Given its hydrophobic nature, Elexacaftor can adhere to multiple components. The most common sources are, in order of likelihood:
-
Autosampler: This is the most frequent culprit. Specific parts include the injection needle (both inner and outer surfaces), needle seat, sample loop, and rotor seals within the injection valve.[6][7]
-
Analytical Column and Guard Column: The stationary phase can retain Elexacaftor, especially if the mobile phase at the end of the gradient is not strong enough to elute it completely. The guard column, designed to trap contaminants, is particularly susceptible.[6]
-
Transfer Tubing and Fittings: Dead volumes in poorly made connections can trap and later release the analyte.[7]
-
MS Ion Source: While less common for carry-over compared to the LC system, contamination of the ion source (capillary, cone, transfer tube) can occur, especially with high-concentration samples.[6]
Q4: I've confirmed I have a carry-over issue. What is a systematic approach to find the source?
A4: A systematic process of elimination is the best way to pinpoint the source of carry-over. This involves sequentially bypassing components of the LC system to see if the carry-over disappears. The workflow below outlines a logical sequence for this troubleshooting process.
Q5: What are the best practices for an autosampler wash solution to minimize Elexacaftor carry-over?
A5: The autosampler wash solution must be strong enough to fully dissolve Elexacaftor from the needle and sample loop surfaces. Since Elexacaftor has poor solubility in aqueous solutions, a strong organic solvent is required.[4][8] Consider using a multi-solvent wash if your system allows it.[7]
| Wash Solution Component | Purpose | Recommended Composition |
| Primary (Strong) Wash | To dissolve and remove residual Elexacaftor. | Isopropanol (IPA), Acetone, or a mixture such as 50:50 Acetonitrile/IPA.[9] A 1:1:1 mixture of IPA/Methanol/Acetone can also be effective.[9] |
| Secondary (Weak) Wash | To rinse the primary wash solvent and prepare for the next injection. | Often the initial mobile phase composition to avoid solvent mismatch effects. |
| Acid/Base Modifier | To disrupt ionic interactions (if applicable). | While Elexacaftor is neutral, a small amount of formic acid (0.1%) can sometimes help, but a strong organic solvent is the key. |
Key Tip: Increase the duration and volume of the needle wash. A default wash of a few seconds is often insufficient for hydrophobic compounds.[7]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Optimizing the Chromatographic Gradient to Prevent On-Column Carry-over
On-column carry-over occurs when Elexacaftor is not fully eluted during the analytical run. This protocol details how to modify your gradient to include an aggressive wash step.
Objective: To ensure all Elexacaftor is eluted from the analytical and guard columns at the end of each run.
Methodology:
-
Evaluate Current Gradient: Review your existing LC gradient profile. Note the final percentage of the strong organic solvent (e.g., Acetonitrile or Methanol).
-
Incorporate a High-Organic Wash: At the end of your analytical gradient (after the analyte has eluted), add a step that ramps the organic solvent to 95-98%.[10]
-
Hold the Wash Step: Hold this high-organic phase for a duration equivalent to 3-5 column volumes. This provides sufficient time to flush strongly retained compounds.
-
Re-equilibration: Ensure the column is thoroughly re-equilibrated to the initial mobile phase conditions before the next injection. This step is critical for reproducible retention times and may require 10-20 column volumes.[10]
Example Gradient Modification:
| Time (min) | Flow Rate (mL/min) | %A (e.g., 0.1% FA in Water) | %B (e.g., 0.1% FA in ACN) | Description |
| 0.0 | 0.5 | 70 | 30 | Initial Conditions |
| 5.0 | 0.5 | 5 | 95 | Elution Gradient |
| 6.0 | 0.5 | 5 | 95 | Post-Run Column Wash |
| 6.1 | 0.5 | 70 | 30 | Return to Initial |
| 8.0 | 0.5 | 70 | 30 | Re-equilibration |
Protocol 2: Aggressive Cleaning for a Contaminated LC System
If significant carry-over persists, an offline, aggressive cleaning procedure may be necessary. This should be done after disconnecting the column and mass spectrometer.
Objective: To remove stubborn Elexacaftor residue from the autosampler and fluid path.
Materials:
-
High-purity solvents: Isopropanol (IPA), Methanol, Acetonitrile, Water.
-
A union to replace the column.
Methodology:
-
System Preparation: Remove the column and detector from the flow path. Connect the injector outlet directly to a waste line using a union.
-
Flush with a Solvent Series: Sequentially flush the entire system (injector, sample loop, tubing) with a series of solvents. Flush with each solvent for at least 15-20 minutes. A recommended sequence is:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for many organic residues)
-
Methanol
-
Re-equilibrate with your initial mobile phase.
-
-
Injector Valve Cleaning: Manually or automatically actuate the injection valve multiple times during the flush with each solvent to ensure the rotor seal and all internal paths are cleaned. Worn or dirty rotor seals are a common source of carry-over and should be replaced if cleaning is ineffective.[5]
-
Re-assess Carry-over: Re-install the column, equilibrate the system, and repeat the carry-over test (injecting high standard followed by a blank) to confirm the cleaning was successful.
Visualizing the Problem: The Elexacaftor Carry-over Pathway
The physicochemical properties of Elexacaftor are directly linked to the mechanisms that cause carry-over and the system components that are most affected.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. msvision.com [msvision.com]
improving recovery of Elexacaftor from plasma samples
Welcome to the technical support center for improving the recovery of Elexacaftor from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guide
This guide addresses common issues that can lead to poor recovery of Elexacaftor from plasma samples.
| Issue | Potential Cause | Recommended Solution |
| Low Elexacaftor Recovery | Incomplete Protein Precipitation: Elexacaftor is approximately 99% protein-bound in plasma, primarily to albumin.[1] Inefficient precipitation will leave a significant portion of the drug bound to proteins, preventing its extraction into the supernatant. | - Optimize Precipitating Agent: Acetonitrile and methanol are commonly used.[2][3][4][5][6] Consider testing different ratios of organic solvent to plasma. A common starting point is a 4:1 or 3:1 ratio of solvent to plasma.[2][3] - Ensure Thorough Vortexing: After adding the precipitating agent, vortex the sample vigorously to ensure complete mixing and denaturation of proteins. - Optimize Incubation Time and Temperature: While many protocols use immediate centrifugation, a short incubation on ice after adding the solvent may enhance precipitation. |
| Suboptimal pH: The pH of the sample can influence the binding of Elexacaftor to plasma proteins and its solubility in the extraction solvent. | While not extensively detailed in the provided literature for Elexacaftor specifically, adjusting the sample pH with a small amount of acid (e.g., formic acid) can sometimes improve recovery of protein-bound drugs by disrupting protein binding.[3] This should be tested empirically. | |
| Drug Adsorption to Labware: Elexacaftor, being a small molecule, may adsorb to the surface of polypropylene tubes, especially at low concentrations. | - Use low-binding microcentrifuge tubes. - Silanize glassware if it is being used. | |
| High Variability in Recovery | Inconsistent Sample Handling: Variations in sample collection, storage, and processing can introduce variability. | - Standardize Collection: Use a consistent anticoagulant (e.g., K2-EDTA).[7] - Controlled Freezing and Thawing: Avoid repeated freeze-thaw cycles. Stability data shows Elexacaftor is stable through several freeze-thaw cycles, but minimizing them is good practice.[7] Thaw samples consistently, for example, on ice. |
| Matrix Effects in LC-MS/MS Analysis: Endogenous components in the plasma extract can suppress or enhance the ionization of Elexacaftor, leading to inaccurate quantification. | - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Deuterated Elexacaftor (Elexacaftor-d3) is commonly used.[2] - Optimize Chromatographic Separation: Ensure that Elexacaftor is chromatographically resolved from any co-eluting matrix components that may cause ion suppression. | |
| Sample Degradation | Enzymatic Degradation: Although Elexacaftor is metabolized primarily by CYP3A4/5, plasma esterases or other enzymes could potentially degrade the drug if samples are not handled properly.[1] | - Prompt Processing: Process plasma samples as quickly as possible after collection. - Proper Storage: Store plasma samples at -70°C or -80°C for long-term stability.[7] |
| Chemical Instability: Exposure to light or extreme temperatures could potentially degrade the analyte. | - Protect from Light: Store samples in amber tubes or protect them from direct light. - Maintain Cold Chain: Keep samples on ice or at 4°C during processing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low Elexacaftor recovery from plasma?
A1: The most frequent cause of low recovery is incomplete protein precipitation due to the high plasma protein binding of Elexacaftor (approximately 99%).[1] If plasma proteins are not efficiently removed, the drug will remain bound and will not be present in the supernatant for analysis.
Q2: Which protein precipitation solvent is better, methanol or acetonitrile?
A2: Both methanol and acetonitrile have been successfully used for Elexacaftor extraction.[2][3][4][5][6] The choice may depend on your specific LC-MS/MS system and chromatography. Acetonitrile is often reported to provide cleaner extracts by precipitating a wider range of proteins.[8] It is recommended to empirically test both solvents to determine which provides the best recovery and lowest matrix effects in your hands.
Q3: How should I properly store my plasma samples before Elexacaftor analysis?
A3: For long-term storage, plasma samples should be kept at -70°C or -80°C.[7] Elexacaftor has been shown to be stable under these conditions for at least 120 days.[7] For short-term storage (e.g., during sample processing), it is advisable to keep the samples on ice or at 4°C.
Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A4: Yes, due to the potential for matrix effects in LC-MS/MS analysis of complex biological samples like plasma, the use of a stable isotope-labeled internal standard (e.g., Elexacaftor-d3) is highly recommended to ensure the most accurate and precise quantification.[2]
Q5: What are the expected concentrations of Elexacaftor in patient plasma samples?
A5: Plasma concentrations can vary, but one study reported a mean concentration of 5.22 ± 2.10 mg/L in patients undergoing treatment with the triple combination therapy.[9]
Experimental Protocols
Detailed Protocol for Elexacaftor Extraction from Plasma using Protein Precipitation
This protocol is a synthesis of methodologies reported in the literature.[2][3]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the thawed plasma sample gently. Aliquot 50 µL of the plasma sample into a 1.5 mL low-binding microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Elexacaftor-d3 at 0.5 mg/L in methanol) to the plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol). This represents a 4:1 ratio of solvent to plasma.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g or higher) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Elexacaftor Stability in Human Plasma
| Condition | Stability (%) | Reference |
| Freeze-Thaw (-70°C, 3 cycles) | 96.08% - 100.26% | [7] |
| Bench-Top (Room Temp, 48 hours) | Within acceptable limits | [7] |
| Autosampler (2°C–8°C, 36 hours) | Within acceptable limits | [7] |
| Long-Term (-70°C, 120 days) | Within acceptable limits | [7] |
Table 2: Elexacaftor Recovery and Matrix Effect
| Parameter | Value | Method | Reference |
| Extraction Recovery | Not explicitly quantified in most studies, but methods are validated for accuracy and precision, indicating sufficient recovery. | Protein Precipitation | [2][3][7] |
| Matrix Effect | No significant matrix effect reported when using a stable isotope-labeled internal standard. | Protein Precipitation with LC-MS/MS | [2][3] |
Visualizations
Diagram 1: Elexacaftor's Role in CFTR Modulation
Caption: Elexacaftor acts as a corrector to rescue misfolded F508del CFTR protein.
Diagram 2: Experimental Workflow for Elexacaftor Recovery
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doaj.org [doaj.org]
- 7. japsonline.com [japsonline.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Analyte Degradation During Sample Preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding analyte degradation during sample preparation. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their analytical results.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary causes of analyte degradation during sample preparation?
Analyte degradation can be triggered by a variety of factors during sample handling and preparation. Key causes include enzymatic activity from proteases or nucleases, exposure to non-optimal pH conditions, temperature fluctuations, oxidation, and light exposure.[1][2][3] Physical factors such as adsorption onto container surfaces or harsh mechanical treatments (e.g., excessive sonication) can also lead to analyte loss or alteration.[2]
Q2: How does temperature impact the stability of different analytes?
Temperature is a critical factor in maintaining analyte stability.[4][5] Generally, lower temperatures inhibit enzymatic activity and slow down chemical degradation reactions.[6] However, the optimal temperature varies by analyte. For instance, many proteins and nucleic acids are best preserved when extractions are performed on ice or at 4°C.[6] Long-term storage often requires freezing at -20°C, -80°C, or even in liquid nitrogen.[4][6] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade sensitive molecules like RNA and some proteins.[7][8]
Q3: Why is controlling pH crucial for preventing analyte degradation?
The pH of the sample environment can significantly influence analyte stability.[2] Extreme pH levels can cause denaturation of proteins and hydrolysis of small molecules, such as those with ester or amide functional groups.[2][9] For proteins, maintaining a pH that is not optimal for endogenous proteases (e.g., a basic pH of 9.0 or higher) can reduce proteolytic degradation.[10] For chromatographic analyses, the pH of the sample diluent and mobile phase must be carefully controlled to prevent on-column degradation and ensure consistent results.[11][12]
Protein Analytes
Q4: My protein of interest is degrading. How can I prevent this?
Preventing protein degradation, or proteolysis, typically requires a multi-pronged approach.[13][14] Key strategies include:
-
Working at low temperatures: Perform all extraction and purification steps on ice or in a cold room to reduce protease activity.[10][15]
-
Using protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer to block the activity of various classes of proteases (serine, cysteine, aspartic, and metalloproteases).[10][14][16]
-
Controlling pH: Lysis at a basic pH (e.g., 9.0) can inactivate many common proteases.[10]
-
Using denaturing agents: Solutions containing strong denaturants like 7-8 M urea or 2% SDS can effectively stop enzymatic activity.[10][17]
Nucleic Acid Analytes
Q5: What are the best practices for preventing DNA and RNA degradation?
The primary threat to nucleic acid integrity is nuclease (DNase and RNase) activity.[6][7] To prevent degradation:
-
Handle samples correctly: Ensure proper collection and storage of the starting material.[6][18]
-
Work quickly and at low temperatures: Perform extractions promptly and on ice to inhibit nuclease activity.[6][7]
-
Use nuclease inhibitors: Incorporate chemical inhibitors like EGTA or use specialized preservation reagents such as DNA/RNA Shield™, which inactivates nucleases upon sample collection.[6][19]
-
Ensure nuclease-free environment: Use certified nuclease-free reagents, consumables (pipette tips, tubes), and dedicated workspaces, especially when working with RNA.[7]
-
Proper storage: Store purified DNA at -20°C or -80°C and RNA at -80°C to maintain long-term integrity.[7]
Small Molecule Analytes
Q6: My small molecule analyte shows instability in biological matrices. What should I do?
The instability of small molecules in matrices like plasma or blood is often due to enzymatic degradation (e.g., by esterases) or chemical instability (e.g., hydrolysis).[1][20]
-
Enzyme Inhibition: Add specific enzyme inhibitors, such as fluoride salts for esterases, directly into collection tubes.[1]
-
pH Adjustment: Acidifying the sample can often prevent the degradation of pH-sensitive compounds.[9]
-
Immediate Processing and Freezing: Process samples quickly by centrifuging at low temperatures and immediately freezing the resulting plasma or serum.[9]
-
Dried Blood Spot (DBS): For some analytes, the DBS method can inactivate enzymes by destroying their three-dimensional structure during the drying process.[1]
-
Light Protection: For light-sensitive compounds, use amber or opaque collection tubes and vials to prevent photodegradation.[8][21][22]
Troubleshooting Guides
Problem 1: Unexpectedly low or variable concentrations of a target analyte.
This is a common issue that often points to degradation during sample processing or storage.
Problem 2: Evidence of degradation (e.g., extra bands on a protein gel, smeared bands for nucleic acids).
This indicates that the analyte's structural integrity has been compromised.
Data & Protocols
Quantitative Data Summary
Table 1: Common Enzyme Inhibitors for Sample Stabilization [1]
| Inhibitor Class | Target Enzymes | Examples | Typical Use Case |
| Serine Protease Inhibitors | Serine Proteases (e.g., Trypsin, Chymotrypsin) | PMSF, Aprotinin | Protein extraction from cells/tissues |
| Cysteine Protease Inhibitors | Cysteine Proteases (e.g., Papain, Calpain) | E-64, Leupeptin | General protein purification |
| Aspartic Protease Inhibitors | Aspartic Proteases (e.g., Pepsin, Cathepsin D) | Pepstatin A | Lysosomal protein studies |
| Metalloprotease Inhibitors | Metalloproteases (e.g., MMPs) | EDTA, EGTA | Protein extraction, nuclease inhibition |
| Esterase Inhibitors | Esterases | Sodium Fluoride (NaF), DFP | Small molecule stabilization in plasma |
| Nuclease Inhibitors | DNases, RNases | EDTA, EGTA, RNase Inhibitors | Nucleic acid extraction |
Table 2: Recommended Storage Temperatures for Common Analytes [4][6]
| Analyte Type | Short-Term Storage (24-72h) | Long-Term Storage (>72h) | Key Considerations |
| Proteins | 4°C (on ice) | -80°C or Liquid Nitrogen | Avoid repeated freeze-thaw cycles.[15] |
| DNA (Genomic) | 4°C | -20°C or -80°C | Stable, but high molecular weight DNA is sensitive to shear forces. |
| RNA | -20°C (short-term) | -80°C | Highly labile; must be kept in a nuclease-free environment.[7] |
| Small Molecules | 4°C or -20°C | -80°C | Stability is highly compound-specific; test empirically. |
| Serum/Plasma | 4°C | -20°C or -80°C | Analyte stability varies; some degrade even when frozen.[4] |
Experimental Protocols
Protocol 1: General Protein Extraction with Protease Inhibition
This protocol is designed to minimize proteolytic degradation during cell lysis and protein extraction.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer (e.g., RIPA or Tris-HCl based)
-
Protease Inhibitor Cocktail (commercial or self-made, see Table 1)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge and pre-chilled tubes
Procedure:
-
Preparation: Pre-chill all buffers, tubes, and the centrifuge to 4°C.
-
Inhibitor Addition: Just before use, add the protease inhibitor cocktail to the required volume of lysis buffer.
-
Sample Wash: Wash the cell pellet once with ice-cold PBS to remove media components. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer containing inhibitors. For tissue, first homogenize in the lysis buffer on ice.
-
Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Storage: Use the protein extract immediately for downstream applications or aliquot and store at -80°C to prevent degradation from freeze-thaw cycles.[15]
Protocol 2: Nucleic Acid Stabilization at the Point of Collection
This protocol uses a preservation reagent to stabilize DNA and RNA in biological samples immediately, inactivating nucleases and eliminating the need for an immediate cold chain.
Materials:
-
Biological sample (e.g., blood, saliva, tissue)
-
DNA/RNA preservation reagent (e.g., DNA/RNA Shield™)
-
Appropriate collection tubes
Procedure:
-
Sample Collection: Collect the biological sample directly into a tube containing the DNA/RNA preservation reagent according to the manufacturer's instructions.
-
Mixing: Mix the sample with the reagent thoroughly by inversion or vortexing. The reagent typically lyses cells, inactivates nucleases, and stabilizes the nucleic acids.[19]
-
Storage/Transport: The sample can now be stored and transported at ambient temperature for a period specified by the manufacturer (e.g., up to 30 days), protecting it from degradation.[19]
-
Purification: The sample is compatible with most downstream DNA or RNA purification kits. The preservation reagent often does not need to be removed prior to extraction, streamlining the workflow.[19]
-
Downstream Analysis: The purified, high-quality nucleic acids are ready for use in sensitive applications like PCR, qPCR, or sequencing.
References
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. What Are The Disadvantages Of Sample Preparation? Minimize Errors, Costs, And Delays In Your Lab - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 8. blog.organomation.com [blog.organomation.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. google.com [google.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sample pH in anion exchange - Chromatography Forum [chromforum.org]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments [pubmed.ncbi.nlm.nih.gov]
- 18. DNA extraction and purification - an overview | Abcam [abcam.com]
- 19. zymoresearch.com [zymoresearch.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Influence of Light Irradiation on the Degradation of Dezocine in Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting interferences in Elexacaftor analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the analysis of Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of co-eluting interferences in Elexacaftor analysis?
A1: Co-eluting interferences in Elexacaftor analysis can originate from several sources:
-
Endogenous matrix components: Lipids, proteins, and other molecules naturally present in biological samples like plasma can co-elute with Elexacaftor, potentially causing ion suppression or enhancement in the mass spectrometer.[1][2]
-
Metabolites: Elexacaftor is metabolized in the body, and its metabolites, such as M23-Elexacaftor, may have similar chromatographic properties and can co-elute with the parent drug.[3][4][5]
-
Co-administered drugs: Elexacaftor is often administered as part of a combination therapy with Tezacaftor and Ivacaftor. While most methods are designed to separate these compounds, improper chromatographic conditions could lead to co-elution.[6][7][8]
-
Isomeric compounds: Although not commonly reported for Elexacaftor, isomeric metabolites or contaminants could potentially co-elute and would be difficult to distinguish by mass spectrometry alone.
-
Sample preparation artifacts: Reagents used during sample preparation or contaminants from collection tubes can introduce interfering substances.[2]
-
Carryover: Residual sample from a previous injection can carry over to the next, causing an interfering peak. This was noted as a specific issue in dried blood spot analysis, which was resolved by punching blank samples in between the study samples.[3]
Q2: How can I prevent interference from Elexacaftor metabolites?
A2: Preventing interference from metabolites is crucial for accurate quantification. Here are key strategies:
-
Chromatographic Separation: Employing a robust HPLC or UHPLC method with a suitable column and gradient elution is the most effective strategy. C18 columns are commonly used, and a gradient mobile phase allows for the separation of Elexacaftor from its metabolites.[4][5][9]
-
Mass Spectrometric Detection: Use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity. By selecting unique precursor-to-product ion transitions for Elexacaftor and its metabolites, you can differentiate them even if they are not perfectly separated chromatographically.[7][10]
-
Method Validation: During method development, it is essential to analyze samples containing known concentrations of the metabolites to confirm that the method can adequately separate and quantify the parent drug without interference.
Q3: What are the recommended sample preparation techniques to minimize matrix effects?
A3: Effective sample preparation is key to reducing interferences from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[4][10] The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE by using a solid sorbent to retain the analyte while matrix components are washed away.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) for Elexacaftor (e.g., Elexacaftor-d3) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][9][11]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to identifying and resolving co-eluting interferences observed during Elexacaftor analysis.
Problem: An unexpected peak is co-eluting with the Elexacaftor peak, compromising quantification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Troubleshooting Steps:
-
Identify the Source of the Peak:
-
Action: Inject a series of blank samples: a solvent blank, a blank matrix sample (plasma from a drug-naive subject), and the blank matrix sample spiked with the internal standard.
-
If the peak appears in the solvent blank: The source is likely carryover from a previous high-concentration sample or contamination of the mobile phase or LC system.
-
Solution: Implement a robust needle and column wash protocol between injections. For dried blood spot analysis, punch blank spots between samples to prevent puncher carryover.[3]
-
-
If the peak appears only in the blank matrix: The interference is an endogenous component.
-
Solution: Proceed to Step 2.
-
-
-
Assess Matrix Effects:
-
Action: In the chromatogram of the blank matrix spiked with the internal standard, carefully examine the peak shape and intensity of the internal standard.
-
If the internal standard peak is distorted, suppressed, or enhanced compared to its response in a clean solvent: This indicates significant matrix effects.
-
Solution: Improve the sample preparation method. If using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample extract.
-
-
-
Optimize Chromatographic Separation:
-
Action: If the interference persists and is suspected to be a metabolite or an isomeric compound, chromatographic optimization is necessary.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between Elexacaftor and the interfering peak. A shallower gradient around the elution time of Elexacaftor can improve resolution.
-
Change the Column: If gradient modification is insufficient, try a different column with an alternative stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.
-
-
Verify Mass Spectrometric Specificity:
-
Action: Confirm that the selected MRM transitions for Elexacaftor are specific.
-
If the interfering peak has the same precursor and product ions as Elexacaftor: It is likely an in-source fragment of a co-eluting metabolite. In this case, chromatographic separation is the only solution.
-
If the transitions are different: You may be able to select a more specific product ion for Elexacaftor that is not present in the interfering compound.
-
Experimental Protocols and Data
Below are tables summarizing typical experimental conditions for Elexacaftor analysis, compiled from various validated methods. These serve as a reference for establishing and troubleshooting your own analytical methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil Gold aQ (2.1 x 50 mm, 1.9 µm)[9][12] | Ascentis Express C18 (2.1 x 20 mm, 2.7 µm)[5] | C18 column[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[9][12] | 0.1% Formic Acid in Water[5] | 0.1% Formic Acid[8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[9][12] | Acetonitrile:Methanol (1:1)[5] | Methanol[8] |
| Flow Rate | 0.5 mL/min[10] | 0.5 mL/min[5] | 1.0 mL/min[8] |
| Gradient | Isocratic or Gradient[9][10] | Linear Gradient[5] | Isocratic (15:85 A:B)[8] |
| Column Temp. | 50 °C[9] | Not specified | 30°C[6] |
| Retention Time | ~1.79 min[9] | Not specified | ~2.78 min[11] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Elexacaftor | 597.7 | 598.0 | [7] |
| Elexacaftor-d3 (IS) | 601.3 | 502.2 | [13] |
| Tezacaftor | 521.1 | 440.0 | [7] |
| Ivacaftor | 393.1 | 337.0 | [7] |
Note: Ion transitions can vary slightly between instruments and optimization procedures.
Detailed Method Example: LC-MS/MS Analysis of Elexacaftor, Tezacaftor, and Ivacaftor in Human Plasma
This protocol is a synthesis of methodologies reported in the literature.[7][9][13][14]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the deuterated internal standards (e.g., Elexacaftor-d3, Tezacaftor-d9, Ivacaftor-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[13]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis Workflow
References
- 1. japsonline.com [japsonline.com]
- 2. myadlm.org [myadlm.org]
- 3. ClinPGx [clinpgx.org]
- 4. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Study to Assess the Safety and Pharmacokinetics of Elexacaftor/Tezacaftor/Ivacaftor in Subjects Without Cystic Fibrosis With Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japsonline.com [japsonline.com]
- 9. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mobile phase composition for Elexacaftor separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Elexacaftor separation by reverse-phase HPLC?
A common starting point for developing a separation method for Elexacaftor and its combination drug products (with Tezacaftor and Ivacaftor) is a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[1][2][3] For example, a mixture of 0.01N potassium dihydrogen phosphate (KH2PO4) and acetonitrile in a 60:40 or 70:30 v/v ratio is often used.[2][3] The pH of the aqueous phase is typically adjusted to the acidic range, for instance, pH 3.5 or 3.6, to ensure good peak shape.[1][2]
Q2: My Elexacaftor peak is tailing. How can I improve the peak symmetry?
Peak tailing for basic compounds like Elexacaftor in reverse-phase HPLC is often due to interactions with residual silanol groups on the silica-based column packing. Here are several ways to address this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Methods have successfully used phosphate buffers with pH adjusted to 3.2, 3.5, or 4.8.[2][5][6]
-
Use a Low-Bleed Column: Employing a modern, high-purity silica column with end-capping can reduce the number of available silanol groups.
-
Add an Ion-Pairing Agent: While less common in the cited methods, a small concentration of an agent like trifluoroacetic acid (TFA) can be used, though it may not be ideal for LC-MS applications.
-
Check for Column Contamination: If peak shape degrades over time, the column inlet frit might be partially blocked, or the column may be contaminated. Flushing the column or replacing the guard column can resolve this.[7][8]
Q3: I am not getting enough resolution between Elexacaftor and other components (e.g., Tezacaftor, Ivacaftor, or impurities). What should I try?
Improving resolution involves manipulating the selectivity and efficiency of the separation. Consider the following strategies:
-
Optimize the Organic Solvent Ratio: In reverse-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the resolution between peaks.[4]
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity due to different solvent properties.[4] Some methods have also used a combination of organic modifiers, such as acetonitrile, methanol, and 2-propanol, particularly for complex impurity analysis.[5]
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes, which can significantly impact their retention and the overall selectivity of the method.[4][9]
-
Use Gradient Elution: For complex mixtures with components of varying polarity, a gradient elution (where the mobile phase composition is changed over time) is highly effective.[5][10][11] This allows for the separation of early-eluting compounds while also efficiently eluting strongly retained components.[9]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
Retention time instability can compromise the reliability of your method. The most common causes related to the mobile phase include:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially critical when using a new mobile phase or after a gradient run.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate pH adjustment and precise mixing of solvents.[8] If the mobile phase is a mixture of buffered aqueous and organic solvents, it's best to mix them online using the HPLC pump or pre-mix them thoroughly.
-
Buffer Volatility: If using a volatile buffer, its concentration can change over time due to evaporation, leading to a drift in pH and retention.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven provides a stable temperature environment.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Elexacaftor.
| Issue | Potential Cause (Mobile Phase Related) | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Lower the mobile phase pH to between 3 and 4 using a suitable buffer like phosphate or formate.[2][5][12] |
| Poor Peak Shape (Fronting) | Analyte overload; poor sample solubility in the mobile phase. | Reduce the concentration of the injected sample. Ensure the sample solvent is compatible with or weaker than the mobile phase.[8][13] |
| Insufficient Resolution | Mobile phase is too "strong" (high organic content); suboptimal selectivity. | Decrease the organic solvent percentage in an isocratic method.[4] For gradient methods, adjust the gradient slope. Try switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[4][5] |
| Retention Time Drift | Inconsistent mobile phase composition; temperature changes. | Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[3] Ensure the pump is mixing solvents accurately. |
| High Backpressure | Buffer precipitation in the organic solvent; microbial growth in the aqueous phase. | Filter the mobile phase before use. Do not leave buffered mobile phases sitting for extended periods. Ensure the buffer is soluble in the highest organic percentage used in your method.[14] |
| "Ghost" Peaks | Contaminants in the mobile phase solvents or water. | Use high-purity HPLC-grade solvents and freshly prepared, high-purity water.[15] |
Summary of Mobile Phase Compositions for Elexacaftor Separation
The following table summarizes various mobile phase compositions that have been successfully used for the chromatographic separation of Elexacaftor.
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Retention Time (Elexacaftor) | Reference |
| 0.1M KH2PO4 (pH 3.6) | Methanol | Isocratic (60:40 A:B) | 3.272 min | [1] |
| 0.01N KH2PO4 (pH 3.5) | Acetonitrile | Isocratic (70:30 A:B) | 3.208 min | [2] |
| 10mM KH2PO4 (pH 3.2) with Methanol (98:2) | Acetonitrile:2-Propanol:Water (70:20:10) | Gradient | Not specified | [5] |
| 10mM Phosphate Buffer (pH 4.8) | Acetonitrile | Isocratic (70:30 A:B) | 0.72 min (UPLC) | [6] |
| 0.01N KH2PO4 | Acetonitrile | Isocratic (60:40 A:B) | 2.847 min | [3] |
| 0.1% Formic Acid in Water | Acetonitrile | Gradient | Not specified (LC-MS/MS) | [10] |
| 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid & 25% 2-Propanol | Gradient | Not specified (LC-MS/MS) | [11] |
| 0.1% Orthophosphoric Acid (OPA) | Acetonitrile | Isocratic (60:40 A:B) | 2.855 min | [16] |
Experimental Protocol: RP-HPLC Method for Elexacaftor
This protocol describes a general-purpose isocratic reverse-phase HPLC method for the quantification of Elexacaftor, based on common parameters found in published literature.[1][2][3]
1. Objective: To determine the concentration of Elexacaftor in a sample using an isocratic RP-HPLC method with UV detection.
2. Materials and Reagents:
-
Elexacaftor reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
3. Mobile Phase Preparation (0.01N KH2PO4:Acetonitrile 60:40, pH 3.5):
-
Aqueous Phase: Dissolve approximately 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water to prepare a 0.01N solution.
-
pH Adjustment: Adjust the pH of the aqueous solution to 3.5 using diluted orthophosphoric acid.
-
Filtration: Filter the buffer solution through a 0.45 µm nylon filter to remove particulates.
-
Mobile Phase Mixture: Combine 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mobile phase for 10-15 minutes using sonication or vacuum degassing.
4. Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Elexacaftor reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution as required for the calibration curve.
5. Sample Preparation:
-
For tablet formulations, weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to a known amount of Elexacaftor into a volumetric flask.
-
Add a diluent (e.g., mobile phase or a 50:50 mixture of water and acetonitrile[3]), sonicate to ensure complete dissolution, and dilute to the final volume.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.01N KH2PO4 (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[2][3] |
| Detection Wavelength | 260 nm[3][16] |
| Run Time | Approximately 6-10 minutes |
7. System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0% and the tailing factor for the Elexacaftor peak is less than 1.5.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to mobile phase optimization in Elexacaftor separation.
Caption: Troubleshooting workflow for mobile phase optimization in HPLC.
References
- 1. jetir.org [jetir.org]
- 2. jchps.com [jchps.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. unich.it [unich.it]
- 11. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
- 16. wjpsonline.com [wjpsonline.com]
Technical Support Center: Enhancing Sensitivity and Signal-to-Noise for Low Elexacaftor Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and signal-to-noise ratio when quantifying low concentrations of Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What is the typical lower limit of quantification (LLOQ) for Elexacaftor in plasma using LC-MS/MS?
A1: Published LC-MS/MS methods have demonstrated LLOQs for Elexacaftor in human plasma ranging from 0.0025 µg/mL to 0.1 µg/mL.[1][2][3] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and matrix used.
Q2: What are the most common sample preparation techniques for analyzing low concentrations of Elexacaftor?
A2: The most prevalent and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[4] PPT with a solvent like methanol or acetonitrile is a rapid method suitable for high-throughput analysis.[5][6] SPE can provide a cleaner sample extract, which can be beneficial for achieving lower detection limits by reducing matrix effects.[4]
Q3: How can I minimize the matrix effect when analyzing Elexacaftor in complex biological samples?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[4]
-
Chromatographic Separation: Ensure adequate chromatographic separation of Elexacaftor from co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient and column chemistry.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) for Elexacaftor (e.g., Elexacaftor-d3) to compensate for matrix-induced signal suppression or enhancement.[5]
-
Dilution: If the concentration of Elexacaftor is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key instrument parameters to optimize for sensitive Elexacaftor detection by LC-MS/MS?
A4: For optimal sensitivity, focus on the following mass spectrometry parameters:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Develop a highly specific and sensitive MRM method by selecting the most abundant and stable precursor and product ions for Elexacaftor.
-
Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas), to maximize the Elexacaftor signal.
-
Collision Energy: Fine-tune the collision energy to achieve the most efficient fragmentation of the precursor ion into the desired product ion.
Troubleshooting Guides
Issue 1: Low or No Elexacaftor Signal
| Potential Cause | Troubleshooting Steps |
| 1. Inefficient Sample Extraction | - Verify Extraction Solvent: Ensure the chosen solvent (e.g., methanol, acetonitrile) is appropriate for Elexacaftor and is of high purity (LC-MS grade).[4] - Check pH: Although not commonly reported as a critical factor for Elexacaftor, ensure the pH of the sample and extraction solvent is not hindering extraction efficiency. - Optimize Shaking/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize analyte recovery. |
| 2. Analyte Degradation | - Sample Stability: Confirm the stability of Elexacaftor in the biological matrix under the storage and processing conditions used.[3] - Minimize Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for plasma samples. |
| 3. LC-MS/MS System Issues | - Check for Leaks: Inspect the LC system for any leaks that could lead to a drop in pressure and inconsistent flow rates. - Column Performance: Evaluate the performance of the analytical column. A loss of performance can lead to poor peak shape and reduced signal intensity. - Mass Spectrometer Sensitivity: Perform a system suitability test or infuse a known standard to confirm the mass spectrometer is functioning within its expected sensitivity range. |
| 4. Incorrect MRM Transitions | - Verify Transitions: Double-check that the correct precursor and product ion m/z values for Elexacaftor are entered into the acquisition method. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| 1. Contaminated Solvents or Reagents | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[7] - Check Additives: Ensure any mobile phase additives (e.g., formic acid) are of high purity and used at the recommended concentration.[4] |
| 2. Contamination from Sample Matrix | - Improve Sample Cleanup: Implement a more effective sample preparation method, such as SPE, to remove a wider range of interfering compounds.[4] - Divert Valve: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer.[8] |
| 3. LC-MS System Contamination | - Clean the Ion Source: Regularly clean the ion source components, including the ESI probe, capillary, and cone, as they can accumulate contaminants over time.[9] - Flush the System: Flush the LC system and column with a strong solvent to remove any buildup of contaminants. |
| 4. Electronic Noise | - Check Grounding: Ensure all components of the LC-MS/MS system are properly grounded. - Isolate from Other Equipment: If possible, isolate the mass spectrometer from other electronic equipment that may be a source of interference. |
Quantitative Data Summary
The following table summarizes the quantitative performance of a representative LC-MS/MS method for the analysis of Elexacaftor in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 0.0025 - 1 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.0025 µg/mL | [1][2] |
| Accuracy at LLOQ | 90.62% - 94.51% | [1][2] |
| Precision at LLOQ (CV%) | < 20% | [5] |
| Extraction Recovery | 99% | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation for Elexacaftor in Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 5 µL of the internal standard working solution (e.g., Elexacaftor-d3 at 0.500 µg/mL) to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold methanol to each tube.[6]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for Elexacaftor Analysis
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., Hypersil Gold aQ)[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | Specific m/z values for precursor and product ions should be optimized for the instrument used. |
Visualizations
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 7. echemi.com [echemi.com]
- 8. pharmpk.com [pharmpk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Elexacaftor Quantification Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of Elexacaftor, a key component in cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring data reliability for clinical and preclinical studies. This document is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methodologies.
Method Comparison: LC-MS/MS vs. RP-HPLC
The quantification of Elexacaftor in biological matrices is predominantly achieved through Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While both methods are reliable, they offer distinct advantages and are suited for different analytical needs.
-
LC-MS/MS is highly sensitive and selective, making it the gold standard for bioanalysis where low detection limits are crucial, such as in pharmacokinetic studies. The use of mass detection allows for the unequivocal identification of the analyte.
-
RP-HPLC with UV detection is a more accessible and cost-effective technique, widely used for quality control and formulation analysis. While generally less sensitive than LC-MS/MS, modern UPLC systems can achieve high efficiency and resolution.
The following sections provide a detailed breakdown of the validation parameters and experimental protocols for both methodologies.
Quantitative Data Summary
The performance of both LC-MS/MS and RP-HPLC methods for Elexacaftor quantification, as validated against ICH M10 guidelines, is summarized in the tables below.
Table 1: Linearity
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Linearity Range | 0.008 - 12 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Intra-day Precision (%RSD) | ≤ 15% | < 2% |
| Inter-day Precision (%RSD) | ≤ 15% | < 2% |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% |
Table 3: Sensitivity
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL | 0.804 µg/mL[1] |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and RP-HPLC assays are provided below. These protocols are based on validated methods reported in peer-reviewed literature.
LC-MS/MS Method for Elexacaftor Quantification in Human Plasma
This method is adapted from a study that simultaneously quantifies Elexacaftor, Tezacaftor, and Ivacaftor in plasma.
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is used.
-
Protein precipitation is performed by adding 200 µL of methanol containing the internal standard (e.g., deuterated Elexacaftor).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Elexacaftor and its internal standard.
RP-HPLC Method for Elexacaftor Quantification in Bulk and Tablet Dosage Form
This method is suitable for the quality control of pharmaceutical formulations.
1. Sample Preparation:
-
Standard Stock Solution: A known weight of Elexacaftor reference standard is dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.
-
Sample Solution: A portion of the powdered tablet equivalent to a specific amount of Elexacaftor is dissolved in the diluent, sonicated, and filtered to prepare the sample solution.
2. High-Performance Liquid Chromatography:
-
Column: An Inertsil C18 column (150 x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate (KH2PO4) buffer and methanol in a 60:40 (v/v) ratio[1]. The pH is adjusted to 3.6[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25°C[1].
-
Detection: UV detection at 262 nm[1].
-
Injection Volume: 10 µL[1].
Bioanalytical Method Validation Workflow (ICH M10)
The following diagram illustrates the key stages of bioanalytical method validation as outlined in the ICH M10 guideline.
Caption: Bioanalytical method validation workflow as per ICH M10 guidelines.
This guide provides a foundational understanding of the bioanalytical method validation for Elexacaftor quantification. For comprehensive details and specific acceptance criteria, readers are encouraged to consult the official ICH M10 guideline.
References
A Comparative Guide to Internal Standards for Elexacaftor Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of Elexacaftor, a key component of transformative cystic fibrosis therapies, the choice of internal standard is critical for ensuring the accuracy and reliability of results. This guide provides an objective comparison of Elexacaftor-¹³C,d₃ with other commonly employed internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2][3] Elexacaftor-¹³C,d₃ falls into this category, offering distinct advantages over other types of internal standards.
Elexacaftor-¹³C,d₃: The Superior Choice
Elexacaftor-¹³C,d₃ is a SIL of Elexacaftor that incorporates both Carbon-13 (¹³C) and deuterium (d) isotopes. This dual-labeling strategy provides a significant mass shift from the parent drug, minimizing potential cross-talk in the mass spectrometer. The use of ¹³C labeling is particularly advantageous as it does not typically alter the chromatographic retention time of the molecule relative to the unlabeled analyte.[4] This co-elution is crucial for accurately compensating for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[5]
Deuterated Internal Standards (e.g., Elexacaftor-d₃)
Deuterium-labeled internal standards, such as Elexacaftor-d₃, are another type of SIL. While generally effective, they can sometimes exhibit a phenomenon known as the "chromatographic isotope effect," where the deuterated compound elutes slightly earlier or later than the unlabeled analyte.[4][5] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising the accuracy of the results.[5][6] Furthermore, deuterium labels can, in some instances, be susceptible to back-exchange with hydrogen atoms, which would affect the stability and reliability of the standard.[7]
Structural Analog Internal Standards
In the absence of a SIL, a structural analog may be used as an internal standard. These are compounds with similar chemical structures and physicochemical properties to the analyte. For the analysis of Elexacaftor, a method utilizing Lumacaftor as a structural analog internal standard has been published. While a viable option, structural analogs are generally considered less ideal than SILs.[1] Differences in extraction recovery, ionization efficiency, and chromatographic behavior between the analyte and a structural analog can lead to less accurate and precise results compared to a co-eluting SIL.[1][3]
Performance Data Comparison
The following table summarizes the performance characteristics of different types of internal standards used for the quantification of Elexacaftor. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison in a single experiment.
| Internal Standard Type | Example | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Key Advantages | Potential Disadvantages |
| ¹³C and Deuterium Labeled SIL | Elexacaftor-¹³C,d₃ | Not explicitly found in a single study, but expected to be ≥0.99 | Expected to be within ±15% | Expected to be ≤15% | Co-elution with analyte, high accuracy and precision, stable label | Higher cost compared to other standards |
| Deuterated SIL | Elexacaftor-d₃ | ≥0.99 | Within ±15% | ≤15% | Closely mimics analyte behavior | Potential for chromatographic isotope effect, potential for D-H exchange |
| Structural Analog | Lumacaftor | 0.999 | 96.41% - 98.21% (as % Recovery) | 0.08% - 3.59% | Lower cost, readily available | Differences in physicochemical properties can lead to inaccuracies |
Experimental Protocols
LC-MS/MS Method for Elexacaftor using a Deuterated Internal Standard (Elexacaftor-d₃)
This protocol is based on a method for the simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor in human plasma.[8][9]
Sample Preparation:
-
To 50 µL of plasma, add 5 µL of an internal standard working solution containing Elexacaftor-d₃ (0.5 µg/mL).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 20,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Elexacaftor: Precursor ion > Product ion (specific m/z values to be optimized)
-
Elexacaftor-d₃: Precursor ion > Product ion (specific m/z values to be optimized)
-
HPLC-UV Method for Elexacaftor using a Structural Analog Internal Standard (Lumacaftor)
This protocol describes a method for the simultaneous estimation of Elexacaftor, Ivacaftor, and Tezacaftor in human plasma using Lumacaftor as an internal standard.
Sample Preparation:
-
To a volume of human plasma, add a known concentration of Lumacaftor internal standard.
-
Perform a protein precipitation step followed by centrifugation.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
HPLC System: High-Performance Liquid Chromatography system with UV detection
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and organic solvent (e.g., acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 250 nm)
-
Column Temperature: 30°C
Visualizing the Workflow and Rationale
The selection of an appropriate internal standard is a critical step in the bioanalytical method development workflow. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process to ensure accurate quantification.
Caption: Bioanalytical workflow for Elexacaftor quantification.
The rationale for choosing a stable isotope-labeled internal standard, particularly one labeled with ¹³C, is based on its ability to perfectly track the analyte through each stage of this workflow, from extraction to detection.
Caption: Decision tree for internal standard selection.
References
- 1. scispace.com [scispace.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Elexacaftor: Accuracy and Precision Utilizing Elexacaftor-¹³C,d₃ as an Internal Standard
The accurate quantification of Elexacaftor, a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). This guide provides a comparative analysis of the accuracy and precision of Elexacaftor quantification, with a focus on methods employing a stable isotope-labeled internal standard, Elexacaftor-¹³C,d₃. The primary method for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is lauded for its sensitivity and specificity.
Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard in quantitative LC-MS/MS analysis. This is because it effectively compensates for variations in sample preparation, matrix effects, and instrument response. For Elexacaftor, deuterated internal standards are commonly utilized. The following tables summarize the performance of various LC-MS/MS methods for the quantification of Elexacaftor, validated in accordance with guidelines from the International Council for Harmonisation (ICH) or the European Medicines Agency (EMA).
Table 1: Performance Characteristics of Elexacaftor Quantification using LC-MS/MS with a Deuterated Internal Standard
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.020–12.000[1][2][3][4] | 0.1–20[5][6] | 0.008–12[7] |
| Intra-day Accuracy (%) | Within ±15% of nominal value[4] | ≤15% (% bias)[5][6] | Not explicitly stated |
| Inter-day Accuracy (%) | Within ±15% of nominal value[4] | ≤15% (% bias)[5][6] | Not explicitly stated |
| Intra-day Precision (%CV) | ≤15%[4] | ≤15%[5][6] | Not explicitly stated |
| Inter-day Precision (%CV) | ≤15%[4] | ≤15%[5][6] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.020[1][2][3][4] | 0.1[5][6] | 0.008[7] |
| LLOQ Accuracy (%) | 80–120% of nominal value[4] | Within 20% of nominal value[6] | Not explicitly stated |
| LLOQ Precision (%CV) | ≤20%[4] | Within 20%[6] | Not explicitly stated |
| Sample Matrix | Plasma, Dried Plasma Spot (DPS), Volumetric Absorptive Microsampling (VAMS)[1][2][3][4] | Plasma[5][6] | Plasma[7] |
Table 2: Alternative and Comparative Methods for Elexacaftor Quantification
| Method Type | Key Features | Reported Performance |
| LC-MS/MS with Deuterated IS (General) | High specificity and sensitivity.[1][2][3][4] | Generally high accuracy and precision (≤15%).[5][6] |
| Dried Blood Spot (DBS) with LC-MS/MS | Minimally invasive sample collection.[8] | Good agreement with plasma methods after validation.[8] |
| RP-HPLC | UV detection, may have lower sensitivity than MS. | Precision (%RSD) reported as 0.214% for Elexacaftor.[9] |
Experimental Protocols
The methodologies for Elexacaftor quantification using LC-MS/MS are generally similar, involving protein precipitation for sample extraction followed by chromatographic separation and mass spectrometric detection.
Protocol 1: Elexacaftor Quantification in Plasma using LC-MS/MS
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add a working solution of the deuterated internal standard (e.g., Elexacaftor-¹³C,d₃).[1]
-
Vortex the mixture thoroughly.[1]
-
Centrifuge at high speed (e.g., 20,000 × g for 5 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1]
-
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a Hypersil Gold aQ, is typically used.[1][2][3][4]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) is employed to separate Elexacaftor from other components.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Elexacaftor and its internal standard.[7]
-
Specific Transitions for Elexacaftor: 598.2→328.9; 423.3.[7]
-
Specific Transition for Elexacaftor-d3 IS: 601.3→502.2.[7]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for Elexacaftor quantification.
Caption: Experimental workflow for Elexacaftor quantification in plasma.
Caption: Role of the internal standard in accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. jetir.org [jetir.org]
A Comparative Guide to Elexacaftor Assay Methodologies for Researchers and Drug Development Professionals
An objective comparison of published analytical methods for the quantification of Elexacaftor, providing researchers with the data to select the most appropriate assay for their needs.
This guide provides a comparative analysis of recently published analytical methods for the quantification of Elexacaftor in biological matrices. While formal inter-laboratory cross-validation studies are not yet widely available, this document synthesizes data from individual validation studies to offer a detailed comparison of assay performance. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific research or clinical trial requirements.
Performance Characteristics of Elexacaftor Assays
The following tables summarize the quantitative performance data from various studies, focusing on key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Table 1: Comparison of LC-MS/MS-based Methods for Elexacaftor Quantification
| Parameter | Method 1 (Plasma)[1] | Method 2 (DBS)[2][3] | Method 3 (Plasma)[4] | Method 4 (Plasma, DPS, VAMS)[5] |
| Linearity Range (µg/mL) | 0.1 - 20 | Not explicitly stated | 0.000151 - 0.040382 | 0.020 - 12.000 |
| Intra-assay Precision (%CV) | ≤15% | Met preset requirements | 0.74% - 9.20% | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤15% | Met preset requirements | Not explicitly stated | Not explicitly stated |
| Intra-assay Accuracy (%Bias) | ≤15% | Met preset requirements | 89.90% - 100.68% | Not explicitly stated |
| Inter-assay Accuracy (%Bias) | ≤15% | Met preset requirements | Not explicitly stated | Not explicitly stated |
| LLOQ (µg/mL) | 0.1 | Not explicitly stated | 0.000151 | 0.020 |
| LLOQ Precision (%CV) | Within 20% | Not explicitly stated | 4.24% | Not explicitly stated |
| LLOQ Accuracy | Within 20% | Not explicitly stated | 80.57% | Not explicitly stated |
DBS: Dried Blood Spot; DPS: Dried Plasma Spot; VAMS: Volumetric Absorptive Microsampling
Table 2: Comparison of HPLC-based Methods for Elexacaftor Quantification
| Parameter | Method 5 (Plasma)[6] | Method 6 (Tablet)[7] |
| Linearity Range (ng/mL) | 435 - 17400 | Not explicitly stated |
| Precision (%CV) | 0.08% | Not explicitly stated |
| Accuracy (Recovery %) | 96.41% | Not explicitly stated |
| LLOQ (ng/mL) | 435 | 370 |
| LOD (ng/mL) | Not explicitly stated | 130 |
LOD: Limit of Detection
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies. For complete and detailed protocols, it is recommended to consult the original publications.
Method 1: LC-MS/MS for Simultaneous Quantification in Pediatric Plasma[1]
-
Sample Preparation: An easy sample preparation method is highlighted, requiring a low plasma volume (50 µL).
-
Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Validation: The method was validated according to ICH guideline M10 on bioanalytical method validation, assessing accuracy, precision, selectivity, specificity, and carry-over.
Method 2: LC-MS/MS for Quantification in Dried Blood Spots (DBS)[2][3]
-
Sample Collection: Dried blood spots were used as the matrix.
-
Validation: The method was validated for linearity, accuracy, precision, stability, hematocrit effect, spot-to-spot carryover, spot volume, and extraction efficiency. Clinical validation was performed by comparing DBS results with matched plasma samples.
Method 3: High-Precision LC-MS/MS in Human Plasma[4]
-
Sample Preparation: Protein precipitation was used for extraction.
-
Instrumentation: Liquid chromatography with multiple reaction-monitoring mass spectrometry.
-
Validation: The method was rigorously validated for a wide concentration range and demonstrated high precision and accuracy.
Method 4: LC-MS/MS in Plasma, Dried Plasma Spots (DPS), and Volumetric Absorptive Microsampling (VAMS)[5]
-
Sample Preparation: A rapid extraction protocol using 200 µL of methanol after the addition of deuterated internal standards.
-
Chromatography: Reversed-phase chromatography using a Hypersil Gold aQ column.
-
Validation: Validated according to ICH M10 guidelines, demonstrating linearity, accuracy, and reproducibility with no matrix effect.
Method 5: Stability-Indicating HPLC in Human Plasma[6]
-
Chromatography: Reverse-phase HPLC with UV detection at 250nm.
-
Mobile Phase: 0.01N Potassium di-hydrogen phosphate (pH: 3.5) and Acetonitrile (70:30 v/v).
-
Internal Standard: Lumacaftor.
-
Validation: Validated according to ICH guidelines.
Method 6: Stability-Indicating RP-HPLC for Tablet Dosage Form[7]
-
Chromatography: Reverse-phase HPLC with UV detection at 210nm.
-
Mobile Phase: Acetonitrile and 0.1% Formic acid (80:20 v/v) in isocratic mode.
-
Validation: Validated as per ICH guidelines for linearity, accuracy, precision, and specificity. Forced degradation studies were also performed.
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described analytical methods.
Figure 1. General workflow for LC-MS/MS based Elexacaftor assays.
Figure 2. General workflow for HPLC based Elexacaftor assays.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. ymerdigital.com [ymerdigital.com]
Stability of Elexacaftor in Biological Matrices: A Comparative Guide
A comprehensive analysis of analytical methodologies and stability data for the quantification of Elexacaftor in biological samples, providing researchers, scientists, and drug development professionals with a comparative guide to ensure reliable pharmacokinetic and therapeutic drug monitoring.
This guide summarizes key findings from published studies on the stability of Elexacaftor, a critical component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, in various biological matrices. The stability of an analyte in a biological sample is a crucial parameter for accurate and reproducible quantification, impacting clinical and research outcomes. This document provides a comparative overview of different analytical methods, storage conditions, and the resulting stability of Elexacaftor, often in combination with its co-administered drugs, Tezacaftor and Ivacaftor.
Comparative Stability of Elexacaftor in Human Plasma
The stability of Elexacaftor in human plasma has been evaluated under various storage conditions using different analytical techniques. The following table summarizes the stability data from several studies, highlighting the methodologies employed and the observed stability profiles.
| Stability Condition | Matrix | Analytical Method | Stability Results | Reference |
| Short-Term Stability | Human Plasma | UHPLC-MS/MS | Stable for 72 hours at room temperature and +4°C. | [1] |
| Human Plasma | LC-MS/MS | Stable for at least 30 days at room temperature. | [2] | |
| Long-Term Stability | Human Plasma | HPLC | Stable for 37 days at -28±5°C. | [3] |
| Human Plasma | LC-MS/MS | Stable for at least 4 weeks at -80°C. | [2] | |
| Freeze-Thaw Stability | Human Plasma | UHPLC-MS/MS | Stable for at least three freeze-thaw cycles. | [1] |
Stability in Alternative Biological Matrices
Beyond conventional plasma samples, the stability of Elexacaftor has been assessed in alternative matrices like dried blood spots (DBS) and whole blood, which offer advantages in terms of sample collection and storage.
| Stability Condition | Matrix | Analytical Method | Stability Results | Reference |
| Short-Term Stability | Whole Blood | UHPLC-MS/MS | Stable for 72 hours at room temperature and +4°C. | [1] |
| Various Temperatures | Dried Blood Spots | LC-MS/MS | Samples remained stable and showed no notable degradation across the tested temperatures and time intervals. | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are summaries of the experimental protocols from the cited literature.
Method 1: HPLC Method for Elexacaftor, Ivacaftor, and Tezacaftor in Human Plasma[3]
-
Chromatography: Reverse-phase HPLC on an Azilent C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 250nm.
-
Column Temperature: 30°C.
-
Internal Standard: Lumacaftor.
-
Sample Preparation: Not detailed in the provided abstract.
Method 2: LC-MS/MS Method for Elexacaftor, Tezacaftor, and Ivacaftor in Plasma, Dried Plasma Spots (DPS), and Volumetric Absorptive Microsampling (VAMS)[7][8]
-
Chromatography: Reversed-phase chromatography using a Hypersil Gold aQ column.
-
Sample Preparation: Rapid extraction with 200 μL of methanol after the addition of deuterated internal standards.
-
Validation: The method was validated according to ICH M10 guidelines for bioanalytical method validation.
Method 3: LC-MS/MS for Elexacaftor and its Metabolites in Dried Blood Spots (DBS)[4][5][6]
-
Validation Parameters: Linearity, accuracy, precision, stability, hematocrit effect, spot-to-spot carryover, spot volume, and extraction efficiency were validated.
-
Clinical Validation: Comparison of 21 DBS samples with matched plasma samples.
Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis of Elexacaftor in different biological matrices.
Conclusion
The available literature demonstrates that Elexacaftor is stable in human plasma and dried blood spots under typical short-term and long-term storage conditions when analyzed by validated HPLC and LC-MS/MS methods.[1][2][3][4][5][6] The use of alternative matrices like DBS presents a viable option for therapeutic drug monitoring, offering logistical advantages.[4][5][6] Researchers and clinicians can confidently rely on these findings for designing pharmacokinetic studies and for the accurate therapeutic monitoring of patients undergoing treatment with Elexacaftor-containing regimens. The provided experimental protocols and workflows offer a foundation for the implementation of these analytical methods in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Elexacaftor: A Comparative Guide to CFTR Modulator Combinations
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment landscape for cystic fibrosis (CF). Among these, the triple-combination therapy of Elexacaftor, Tezacaftor, and Ivacaftor (ETI), marketed as Trikafta®, has demonstrated remarkable efficacy, significantly improving clinical outcomes for a large proportion of the CF population. This guide provides a comprehensive comparison of the synergistic effects of Elexacaftor in combination with other CFTR modulators, supported by experimental data and detailed methodologies, to inform ongoing research and drug development efforts.
Mechanism of Synergistic Action: A Multi-pronged Approach to Restoring CFTR Function
The profound efficacy of the Elexacaftor/Tezacaftor/Ivacaftor combination stems from the distinct and complementary mechanisms of action of its components, which together address the primary molecular defects of the most common CF-causing mutation, F508del.[1][2] Elexacaftor and Tezacaftor act as correctors, facilitating the proper folding and trafficking of the CFTR protein to the cell surface. Ivacaftor, a potentiator, then enhances the channel's opening probability, allowing for increased chloride ion transport.[1][2]
Cryo-electron microscopy studies have elucidated the specific binding sites of these modulators, revealing how they synergistically rescue the F508del-CFTR protein. Elexacaftor and Tezacaftor bind to distinct sites on the transmembrane domains (TMDs) of the CFTR protein, stabilizing its conformation and promoting its maturation and transit to the cell membrane.[1] Ivacaftor binds to a separate site within the TMDs, a hinge region involved in channel gating, to lock the channel in an open state.[1][3]
Comparative Efficacy: Quantitative Analysis of Clinical Trial Data
Clinical trials have consistently demonstrated the superior efficacy of the triple-combination therapy compared to dual- or mono-therapies. The following tables summarize key quantitative data from pivotal studies, highlighting the significant improvements in lung function, CFTR function, and patient-reported outcomes.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Treatment | Patient Population | Mean Absolute Change in ppFEV1 | Study Duration |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | +13.8 to +14.3 percentage points | 4-24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous F508del | +10.0 percentage points (vs. Tez/Iva) | 4 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | +9.76 to +11.8 percentage points | 6-24 months |
| Lumacaftor/Ivacaftor | Homozygous F508del | +1.6 to +2.6 percentage points | 3-6 months |
| Tezacaftor/Ivacaftor | Homozygous F508del | (Comparator to ETI) | N/A |
Table 2: Change in Sweat Chloride Concentration
| Treatment | Patient Population | Mean Absolute Change in Sweat Chloride (mmol/L) | Study Duration |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | -41.8 to -45.1 mmol/L | 4-24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous F508del | -45.1 mmol/L (vs. Tez/Iva) | 4 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | -41.7 to -57.9 mmol/L | 6-24 months |
| Ivacaftor | G551D mutation | ~ -50 mmol/L | Phase 3 trials |
| Tezacaftor/Ivacaftor | Homozygous F508del | (Comparator to ETI) | N/A |
Table 3: Change in Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score
| Treatment | Patient Population | Mean Absolute Change in CFQ-R Score | Study Duration |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | +20.2 points | 24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | Homozygous F508del | +17.4 points (vs. Tez/Iva) | 4 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | +14.59 to +23.2 points | 6-24 months |
Experimental Protocols for Evaluating CFTR Modulator Synergy
The evaluation of CFTR modulator efficacy and synergy relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant epithelial cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Experimental Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C and gassed with 5% CO2.
-
Measurement: A voltage clamp maintains the transepithelial voltage at 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is recorded.
-
Protocol:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral chamber.
-
Acutely add the CFTR potentiator (e.g., Ivacaftor) to the apical chamber to assess its effect on channel gating.
-
To assess corrector efficacy, cells are pre-incubated with the corrector compound(s) (e.g., Elexacaftor and Tezacaftor) for a specified period (e.g., 24-48 hours) before the Ussing chamber measurements.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp allows for the direct measurement of the activity of individual CFTR channels.
-
Cell Preparation: Cells expressing the CFTR protein of interest are grown on coverslips.
-
Configuration: The excised inside-out patch configuration is commonly used to allow for the controlled application of ATP and protein kinase A (PKA) to the intracellular side of the membrane patch.
-
Recording: A glass micropipette with a high-resistance seal to the cell membrane is used to record the microscopic currents flowing through single CFTR channels.
-
Analysis: The channel open probability (Po), single-channel conductance, and gating kinetics are analyzed to determine the effects of CFTR modulators. Potentiators like Ivacaftor are expected to increase the Po of the CFTR channel.
Western Blotting for CFTR Protein Processing and Trafficking
Western blotting is used to assess the maturation and quantity of the CFTR protein.
-
Sample Preparation: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The bands corresponding to the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of CFTR are visualized. Correctors like Elexacaftor and Tezacaftor are expected to increase the ratio of Band C to Band B, indicating improved protein processing and trafficking to the cell surface.[4]
Experimental and Drug Discovery Workflow
The development of novel CFTR modulators follows a structured workflow, from initial high-throughput screening to clinical validation.
References
Elexacaftor Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of elexacaftor levels in various patient populations, offering valuable insights for researchers, scientists, and drug development professionals. Elexacaftor, a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, elexacaftor/tezacaftor/ivacaftor (ETI), has revolutionized the treatment of cystic fibrosis (CF). Understanding its pharmacokinetic profile in different patient groups is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of elexacaftor in different patient populations based on available clinical data.
| Patient Population | Key Pharmacokinetic Parameter | Value | Reference |
| Adults with CF | Area Under the Curve (AUC 0-24h) | 58.7-422.9 mg・h/L[1] | [1] |
| Median Trough Concentration | 3.40 ug/mL[2] | [2] | |
| Pediatric Patients with CF (2-18 years) | General Observation | Higher drug exposure compared to adults, particularly in children weighing 30-40 kg receiving the adult dose.[3][4][5] | [3][4][5] |
| Patients with Mild Hepatic Impairment | General Observation | No substantial difference in exposure compared to patients without hepatic impairment.[6][7][8] | [6][7][8] |
| Patients with Moderate Hepatic Impairment | General Observation | No substantial difference in exposure compared to patients without hepatic impairment.[6][7][8] | [6][7][8] |
| Patients with Exocrine Pancreatic Insufficiency (Adults) | General Observation | No effect on the pharmacokinetics of elexacaftor.[1][6][7] | [1][6][7] |
Experimental Protocols
The determination of elexacaftor concentrations in patient plasma is primarily achieved through liquid chromatography-mass spectrometry (LC-MS) . While specific in-house method details can vary between laboratories, the general workflow is consistent.
Objective: To accurately quantify the concentration of elexacaftor in human plasma samples.
Methodology: Chromatography-Mass Spectrometry
-
Sample Collection: Whole blood is collected from patients at specified time points (e.g., trough concentrations before the next dose). The blood is then processed to separate the plasma, which is stored frozen until analysis.[4]
-
Sample Preparation:
-
Protein Precipitation: A protein precipitation agent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins, which would otherwise interfere with the analysis.
-
Internal Standard Addition: A known concentration of an internal standard (a molecule with similar chemical properties to elexacaftor but a different mass) is added to each sample. This helps to correct for variations in sample processing and instrument response.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing elexacaftor and the internal standard, is carefully transferred to a clean vial for analysis.
-
-
Chromatographic Separation (Liquid Chromatography):
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The components of the sample are separated on a chromatographic column based on their physicochemical properties (e.g., polarity, size). A specific mobile phase (a mixture of solvents) is used to elute the compounds from the column.
-
-
Detection and Quantification (Mass Spectrometry):
-
As elexacaftor and the internal standard elute from the chromatography column, they enter a mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
The abundance of the specific ions corresponding to elexacaftor and the internal standard is measured.
-
-
Data Analysis:
-
The ratio of the peak area of elexacaftor to the peak area of the internal standard is calculated.
-
A calibration curve is generated by analyzing a series of samples with known concentrations of elexacaftor.
-
The concentration of elexacaftor in the patient sample is determined by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of elexacaftor in plasma.
Caption: Mechanism of action of Elexacaftor in CFTR modulation.
Discussion
The provided data indicates significant variability in elexacaftor exposure, particularly between pediatric and adult populations. Children, especially those in the 30-40 kg weight range receiving the adult dose, exhibit higher drug exposure[3][4][5]. This highlights the importance of weight-based dosing and the potential need for therapeutic drug monitoring (TDM) in this population to ensure optimal and safe drug levels. A study on adult cystic fibrosis patients also revealed a large interindividual variability in elexacaftor exposure, with body weight, age, exocrine pancreatic insufficiency, and CFTR genotype identified as potential contributing factors[1].
Conversely, mild to moderate hepatic impairment and exocrine pancreatic insufficiency in adults do not appear to significantly impact elexacaftor pharmacokinetics[1][6][7][8]. This suggests that dose adjustments may not be necessary for patients with these conditions.
The mechanism of action of elexacaftor, in combination with tezacaftor and ivacaftor, involves the correction and potentiation of the mutated CFTR protein. Elexacaftor and tezacaftor act as correctors, facilitating the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Ivacaftor then acts as a potentiator, increasing the channel opening probability of the CFTR protein that is at the cell surface. This synergistic action leads to a significant restoration of chloride ion transport across the epithelial cell membrane, addressing the underlying cause of cystic fibrosis[9][10][11][12].
References
- 1. Population Pharmacokinetics of Elexacaftor, Tezacaftor and Ivacaftor in a Real-World Cohort of Adults with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Elexacaftor/Tezacaftor/Ivacaftor Population Pharmacokinetics in Pediatric Patients With Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elexacaftor/Tezacaftor/Ivacaftor Population Pharmacokinetics in Pediatric Patients With Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Effect of CFTR modulators Elexacaftor/Tezacaftor/Ivacaftor on lipid metabolism in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to Elexacaftor Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
The advent of the triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) has marked a significant breakthrough in the management of cystic fibrosis (CF). However, the clinical success of this therapy is intrinsically linked to its metabolic profile, particularly its susceptibility to drug-drug interactions (DDIs). This guide provides a comprehensive comparison of the impact of various drugs on the metabolism of elexacaftor, supported by experimental data, to aid researchers in navigating the complexities of co-administering medications with this life-changing CFTR modulator.
Elexacaftor Metabolism: A CYP3A-Dependent Pathway
Elexacaftor, along with its combination partners tezacaftor and ivacaftor, is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2][3] This reliance on the CYP3A pathway makes elexacaftor vulnerable to significant alterations in its plasma concentrations when co-administered with drugs that induce or inhibit these enzymes.
Key Metabolic Pathway of Elexacaftor
Caption: Elexacaftor is metabolized by CYP3A4/5 to its active metabolite, M23-ELX.
Impact of Drug-Drug Interactions on Elexacaftor Pharmacokinetics
The co-administration of CYP3A modulators can have a profound impact on the systemic exposure of elexacaftor and its companion drugs, potentially leading to reduced efficacy or increased risk of adverse effects.
CYP3A Inhibitors: The Risk of Increased Exposure
Strong and moderate inhibitors of CYP3A can significantly increase the plasma concentrations of elexacaftor, tezacaftor, and ivacaftor.[2][3][4] This increased exposure can elevate the risk of adverse events, including liver enzyme elevations and respiratory symptoms.[5][6]
CYP3A Inducers: The Threat of Reduced Efficacy
Conversely, strong inducers of CYP3A can accelerate the metabolism of elexacaftor, leading to a substantial decrease in its plasma concentrations.[2][4] This can compromise the therapeutic efficacy of the treatment.
Table 1: Quantitative Impact of CYP3A Modulators on Elexacaftor, Tezacaftor, and Ivacaftor Exposure
| Interacting Drug | Interacting Drug Class | Effect on Elexacaftor AUC | Effect on Tezacaftor AUC | Effect on Ivacaftor AUC | Reference |
| Itraconazole | Strong CYP3A Inhibitor | 2.8-fold increase | 4.5-fold increase | 15.6-fold increase | [2] |
| Ritonavir (predicted) | Strong CYP3A Inhibitor | Not explicitly stated | Not explicitly stated | 9.31-fold increase | [5][6] |
| Rifampin | Strong CYP3A Inducer | Significant decrease | Significant decrease | Significant decrease | [2][4] |
AUC (Area Under the Curve) represents the total drug exposure over time.
Comparison with Other CFTR Modulators
The susceptibility to CYP3A-mediated DDIs is a common feature among many CFTR modulators. Understanding these similarities and differences is crucial for managing polypharmacy in CF patients.
Table 2: Metabolic Profile of Elexacaftor and Alternative CFTR Modulators
| CFTR Modulator(s) | Primary Metabolic Pathway | Known Susceptibility to CYP3A DDIs |
| Elexacaftor/Tezacaftor/Ivacaftor | CYP3A4/5 | High |
| Lumacaftor/Ivacaftor | CYP3A4/5 | High (Lumacaftor is also a strong CYP3A inducer) |
| Tezacaftor/Ivacaftor | CYP3A4/5 | High |
| Vanzacaftor/Tezacaftor/Deutivacaftor | CYP3A | High |
Deutivacaftor is a deuterated form of ivacaftor.
The dual role of lumacaftor as both a substrate and a strong inducer of CYP3A presents a particularly complex DDI profile for the lumacaftor/ivacaftor combination.
Experimental Protocols for Assessing Drug-Drug Interactions
The evaluation of DDIs is a critical component of drug development. A combination of in vitro and in vivo studies, often complemented by in silico modeling, is employed to predict and characterize these interactions.
Experimental Workflow for DDI Assessment
Caption: A multi-pronged approach is used to evaluate potential drug-drug interactions.
In Vitro Methodologies
-
Human Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are used to determine the metabolic stability of a drug and identify the specific CYPs involved.[7]
-
Hepatocytes: Primary human hepatocytes provide a more complete model of liver metabolism, including both Phase I (e.g., CYP-mediated) and Phase II (conjugation) reactions.[8][9]
-
Recombinant Human CYP Enzymes: Using specific, individually expressed CYP enzymes helps to pinpoint which isoforms are responsible for metabolizing a drug.[9]
In Silico Methodologies
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: This computational approach integrates in vitro data with physiological information to simulate the pharmacokinetics of a drug in the human body and predict the magnitude of DDIs.[5][6]
In Vivo Methodologies
-
Clinical DDI Studies: These studies are conducted in healthy volunteers or patients to directly measure the effect of a co-administered drug on the pharmacokinetics of the drug of interest. These are considered the gold standard for confirming clinically relevant DDIs.
Conclusion
The metabolism of elexacaftor is heavily reliant on the CYP3A pathway, making it susceptible to significant drug-drug interactions. A thorough understanding of these interactions, supported by robust experimental data, is paramount for optimizing the safety and efficacy of this transformative therapy. Researchers and drug development professionals must consider the potential for DDIs when designing clinical trials and developing new chemical entities that may be co-administered with elexacaftor. Continued investigation into the nuances of these interactions will further enhance the clinical management of individuals with cystic fibrosis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Elexacaftor/tezacaftor/ivacaftor (Trikafta) | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 5. Physiologically‐Based Pharmacokinetic‐Led Guidance for Patients With Cystic Fibrosis Taking Elexacaftor‐Tezacaftor‐Ivacaftor With Nirmatrelvir‐Ritonavir for the Treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Elexacaftor-13C,d3
This guide provides critical safety and logistical information for the proper disposal of Elexacaftor-13C,d3, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Elexacaftor, the parent compound of this compound, is classified with several hazard statements. While specific data for the isotopically labeled version is not available, it should be handled with the same precautions.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][2][3] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This process is critical for minimizing environmental impact and ensuring workplace safety.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling this compound. This includes:
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, wipes), must be segregated as hazardous pharmaceutical waste.
-
Use designated, clearly labeled, and sealed waste containers.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to allow any dust to settle.
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, dry sand).
-
For solid spills, carefully scoop or sweep the material, avoiding dust generation.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
4. Disposal Pathway:
-
This compound waste is considered hazardous pharmaceutical waste and must not be disposed of in regular trash or down the drain.[4][5]
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a facility permitted by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6]
-
Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste for proper disposal.
-
Ensure all shipping and manifesting documentation is completed in accordance with Department of Transportation (DOT) and EPA regulations.[5]
5. Regulatory Compliance:
-
All disposal activities must comply with federal, state, and local regulations governing hazardous and pharmaceutical waste.[4][6][7]
-
Maintain detailed records of all waste generated, including quantities, dates, and disposal manifests.[5]
-
Staff handling hazardous pharmaceutical waste must receive appropriate training on safe handling and emergency procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistical Information for Handling Elexacaftor-13C,d3
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Elexacaftor-13C,d3, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are based on the available safety data for Elexacaftor and general best practices for handling chemical compounds in a research setting.
Hazard Identification and Personal Protective Equipment
Elexacaftor is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) to minimize exposure risks.[1][2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn.[1] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols.[1][3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Elexacaftor.[4]
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above. This includes safety goggles with side-shields, protective gloves, and a lab coat.[1][4]
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][4]
-
Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible.[1]
Handling:
-
Avoid Contact: Take care to prevent contact with the skin, eyes, and clothing.[4] Avoid creating dust and aerosols during handling.[1]
-
Eating and Drinking: Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
Hand Washing: Wash hands thoroughly after handling the compound.[1]
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Container Disposal: Do not reuse the original container. Dispose of it as unused product.
-
Environmental Precautions: Prevent the product from entering drains or sewage systems.[2][3]
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1]
-
Spill: For spills, use appropriate absorbent material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup. Evacuate personnel to safe areas if necessary.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
